Guanazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWIYNIDEDLDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025367 | |
| Record name | Guanazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Guanazole appears as colorless crystals. (NTP, 1992) | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1455-77-2 | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5-Diamino-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,4-Triazole-3,5-diamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01TWM5267 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
399 to 403 °F (Decomposes) (NTP, 1992) | |
| Record name | GUANAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20443 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Guanazole in DNA Synthesis
Introduction
This compound (3,5-diamino-1,2,4-triazole; NSC 1895) is a small molecule triazole derivative that has demonstrated significant antitumor activity against various cancer models, including murine leukemias and human cancer cell lines.[1][2] Its development as a chemotherapeutic agent stems from its targeted action on a critical pathway for cell proliferation: DNA synthesis. This technical guide provides a comprehensive overview of this compound's core mechanism of action, focusing on its role as an inhibitor of DNA synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.
The primary molecular target of this compound is Ribonucleotide Reductase (RNR) , the enzyme solely responsible for the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.[3][4] By inhibiting RNR, this compound effectively depletes the cellular pool of deoxyribonucleoside triphosphates (dNTPs), leading to the cessation of DNA synthesis, cell cycle arrest, and ultimately, cancer cell death. Its mechanism is functionally similar to that of hydroxyurea, another well-known RNR inhibitor.[3][5]
Core Mechanism of Action: Inhibition of Ribonucleotide Reductase
The synthesis of DNA is fundamentally dependent on a continuous supply of the four dNTPs: dATP, dGTP, dCTP, and dTTP. The enzyme Ribonucleotide Reductase catalyzes the rate-limiting step in the production of these molecules by reducing the corresponding ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP).
This compound exerts its antiproliferative effects by directly inhibiting the activity of RNR.[3] This inhibition disrupts the delicate balance of the dNTP pool, which is essential for the fidelity and processivity of DNA polymerase. The depletion of dNTPs has two major consequences:
-
Inhibition of DNA Replication : Without an adequate supply of building blocks, DNA polymerase cannot synthesize new DNA strands, leading to an arrest of the cell cycle, primarily in the S-phase (synthesis phase).
-
Impairment of DNA Repair : DNA repair mechanisms also rely on dNTPs to replace damaged sections of DNA. This compound's depletion of these precursors compromises the cell's ability to repair DNA damage, which can trigger apoptosis.[6]
Studies have shown that this compound inhibits the reduction of ribonucleotides to deoxyribonucleotides in enzyme preparations from human epidermoid carcinoma cells.[3] This direct inhibition leads to a marked decrease in the incorporation of DNA precursors like adenine, hypoxanthine, and uridine into DNA.[3][5]
Caption: this compound's primary mechanism involves the inhibition of Ribonucleotide Reductase (RNR).
Quantitative Data Summary
The cytotoxic and inhibitory effects of this compound have been quantified across various cancer cell lines. The data highlights its potent activity, particularly against hematological malignancies.
Table 1: In Vitro Cytotoxicity of this compound
This table summarizes the percentage of growth inhibition induced by this compound at different concentrations in various cell lines after a specified incubation period.
| Cell Line | Concentration (µg/mL) | % Inhibition | Reference |
| Leukemia L1210 | 400 | >94% | [2] |
| 100 | >82% | [2] | |
| 25 | <50% | [2] | |
| Walker 256 Carcinosarcoma | 400 | 90% | [2] |
| 25 | >50% | [2] | |
| Normal Human Lymphoblasts | 400 | 80% | [2] |
| 100 | 65% | [2] | |
| 25 | 30% | [2] | |
| Leukemic Human Lymphoblasts | 400 | 75% | [2] |
| 100 | 60% | [2] | |
| 25 | 12% | [2] |
Table 2: Effects of this compound on Precursor Incorporation into Nucleic Acids
This table describes the principal findings from studies using radiolabeled precursors to measure the impact of this compound on DNA and RNA synthesis.
| Cell Line | Precursor | Effect on DNA Synthesis | Effect on RNA Synthesis | Reference |
| L1210 Leukemia | Adenine | Strong Inhibition | Less Pronounced Inhibition | [3] |
| Hypoxanthine | Strong Inhibition | Less Pronounced Inhibition | [3] | |
| Uridine | Strong Inhibition | Less Pronounced Inhibition | [3] | |
| Thymidine | Inhibition | Not Applicable | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Culture : Cancer cell lines (e.g., L1210 leukemia) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment : A stock solution of this compound is prepared and serially diluted to achieve a range of final concentrations. The diluted drug is added to the wells, and the plates are incubated for 48-72 hours.
-
Viability Assessment : Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is read using a microplate reader.
-
Data Analysis : The percentage of cell inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
DNA Synthesis Inhibition Assay (Radiolabeled Precursor Incorporation)
This protocol measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
-
Cell Culture and Treatment : Cells are cultured and treated with various concentrations of this compound as described above for a predetermined period (e.g., 24 hours).
-
Radiolabeling : A radiolabeled DNA precursor, typically [³H]-thymidine, is added to the cell culture medium at a final concentration of 1-5 µCi/mL.
-
Incubation : The cells are incubated for a short period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Harvesting and Lysis : The cells are washed to remove unincorporated [³H]-thymidine, and then harvested. The DNA is precipitated using trichloroacetic acid (TCA).
-
Quantification : The amount of radioactivity in the precipitated DNA is measured using a scintillation counter.
-
Data Analysis : The level of [³H]-thymidine incorporation in treated cells is compared to that in untreated control cells to determine the percentage of inhibition of DNA synthesis.
Caption: A typical experimental workflow to assess the cellular effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Culture and Treatment : Cells are treated with this compound at concentrations around the IC50 value for a period corresponding to at least one cell cycle (e.g., 24-48 hours).
-
Cell Harvesting : Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Fixation : Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.
-
Staining : The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to ensure only DNA is stained.
-
Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis : The data is analyzed to generate a histogram of DNA content, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of DNA synthesis inhibition.
Logical Relationships and Downstream Effects
The inhibition of RNR by this compound initiates a cascade of cellular events that culminate in an anti-tumor effect. The logical progression from the molecular target to the cellular outcome is a critical aspect of its mechanism.
Caption: The cause-and-effect pathway from this compound administration to its anti-tumor effect.
Conclusion
This compound's mechanism of action is centered on its potent inhibition of Ribonucleotide Reductase. This targeted disruption of the DNA synthesis pathway provides a clear rationale for its anti-neoplastic properties. By depleting the essential precursors for DNA replication, this compound induces S-phase cell cycle arrest and subsequent cell death in rapidly proliferating cancer cells. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and potentially optimize the therapeutic application of this compound and other RNR inhibitors. While clinical studies have shown some efficacy, they have also highlighted dose-limiting toxicities such as myelosuppression, indicating a narrow therapeutic index.[7][8] Future research may focus on developing derivatives or novel delivery systems to improve its therapeutic window.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of ribonucleotide reductase alter DNA repair in human fibroblasts through specific depletion of purine deoxynucleotide triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (NSC-1895)--a phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Chemical Properties of 3,5-diamino-1,2,4-triazole (Guanazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-diamino-1,2,4-triazole, commonly known as Guanazole, is a heterocyclic organic compound with the molecular formula C₂H₅N₅. It is characterized by a five-membered triazole ring substituted with two amino groups. This compound has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science, owing to its versatile chemical nature and biological activities. This compound serves as a crucial building block for the synthesis of a wide range of compounds, including pharmaceuticals and energetic materials. Its derivatives have been investigated for their potential as antitumor agents, inhibitors of DNA synthesis, and corrosion inhibitors.[1][2] This guide provides a comprehensive overview of the core chemical properties of 3,5-diamino-1,2,4-triazole, detailed experimental protocols, and insights into its mechanism of action in a biological context.
Core Chemical and Physical Properties
This compound is typically a colorless to faintly yellow crystalline powder.[3][4] It is soluble in water and stable under normal conditions, though it is sensitive to air and reacts with acids and oxidizing agents.[2][5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂H₅N₅ | [5] |
| Molar Mass | 99.09 g/mol | [5] |
| Appearance | Colorless crystals or faintly yellow powder | [3][4] |
| Melting Point | 202-205 °C (decomposes) | [3][5][6] |
| Boiling Point | 473.7 ± 28.0 °C (Predicted) | [3][5] |
| Density | 1.686 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Solubility | Soluble in water | [1][5][6] |
| pKa | 12.10 ± 0.40 (Predicted) | [5] |
| Flash Point | 271.6 °C | [3][5] |
| Vapor Pressure | 3.85E-09 mmHg at 25°C | [5] |
Experimental Protocols
Synthesis of 3,5-diamino-1,2,4-triazole Nitrate
A common method for the synthesis of a salt of 3,5-diamino-1,2,4-triazole involves the reaction of hydrazine hydrate with dicyandiamide in the presence of nitric acid.[5]
Materials:
-
Hydrazine hydrate
-
Nitric acid (aqueous solution)
-
Dicyandiamide (cyanoguanidine)
-
Water (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling system, carefully mix hydrazine hydrate and nitric acid at a molar ratio of 1:2. The temperature should be maintained between 20-60 °C during this addition.[5]
-
To the resulting solution, add dicyandiamide with continuous stirring. The molar ratio of hydrazine to dicyandiamide should be 1:1. The temperature of the reaction mixture should be kept between 40-60 °C.[5]
-
Continue stirring the solution at 40-60 °C for a sufficient period to ensure the completion of the reaction.[5]
-
After the reaction is complete, the crude product is isolated.
-
Purify the synthesized 3,5-diamino-1,2,4-triazole nitrate by recrystallization from water.[5]
Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of hot water.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified crystals under vacuum.[5]
Analytical Methods
A general workflow for the synthesis and characterization of 3,5-diamino-1,2,4-triazole is depicted below.
References
- 1. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105968058A - Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole - Google Patents [patents.google.com]
- 4. simpsonskinlab.org [simpsonskinlab.org]
- 5. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 6. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanazole's Tautomeric Landscape: A Technical Guide to Stability and Form
For Researchers, Scientists, and Drug Development Professionals
Guanazole, chemically known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound that has garnered interest in various fields, including medicinal chemistry and materials science. A critical aspect of its chemical behavior, with profound implications for its biological activity and application, is its existence in multiple tautomeric forms. This technical guide provides an in-depth exploration of the tautomeric forms of this compound, their relative stability, the methodologies used for their characterization, and the potential influence of tautomerism on its biological function.
The Tautomeric Forms of this compound
Prototropic tautomerism in this compound involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino groups. This results in several possible isomers. The principal annular tautomers are the 1H, 2H, and 4H forms, arising from the position of the migratory proton on the triazole ring. Furthermore, amino-imino tautomerism can occur at the exocyclic amino groups. The key tautomeric forms of this compound are depicted below:
-
1H-3,5-diamino-1,2,4-triazole: The proton is located on the N1 atom of the triazole ring.
-
2H-3,5-diamino-1,2,4-triazole: The proton is located on the N2 atom of the triazole ring.
-
4H-3,5-diamino-1,2,4-triazole: The proton is located on the N4 atom of the triazole ring.
-
Imino tautomers: These forms arise from a proton shift from an exocyclic amino group to a ring nitrogen, resulting in an imino (=NH) group.
The equilibrium between these tautomers is influenced by various factors, including the physical state (gas, solution, or solid), solvent polarity, temperature, and pH.
Quantitative Analysis of Tautomer Stability
Determining the relative stability of tautomers is crucial for understanding the reactivity and biological interactions of this compound. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides valuable insights into the energetic landscape of these isomers.
A key study by Kumar et al. investigated the tautomeric forms of this compound using both vibrational spectroscopy and quantum chemical calculations.[1] Their findings, based on ab initio/HF and DFT/B3LYP methods with a 6-31G* basis set, concluded that the 1H-3,5-diamino-1,2,4-triazole is the most stable tautomeric form.[1]
Table 1: Calculated Relative Energies of 3-amino-1,2,4-triazole Tautomers (Gas Phase)
| Tautomer | Relative Energy (kcal/mol) | Computational Method |
| 3-amino-1H-1,2,4-triazole | 0.0 | 6-31G(CCSD)//6-31G (HF) |
| 3-amino-2H-1,2,4-triazole | ~0.0 | 6-31G(CCSD)//6-31G (HF) |
| 3-amino-4H-1,2,4-triazole | ~7.0 | 6-31G(CCSD)//6-31G (HF) |
Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities of this compound tautomers may differ.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is employed to experimentally investigate tautomeric equilibria.
Computational Methodology
Quantum chemical calculations are a powerful tool for predicting the relative stabilities of tautomers. A typical workflow is outlined below:
Protocol for DFT Calculations:
-
Geometry Optimization: The molecular geometry of each tautomer is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-31G*.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., 6-311++G(d,p)).
-
Solvation Effects: To model the influence of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied.
-
Relative Energy Calculation: The total energies (including ZPVE corrections and solvation energies) of the tautomers are compared to determine their relative stabilities.
Spectroscopic and Crystallographic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are sensitive to the electronic environment, which differs between tautomers. Variable-temperature NMR studies can provide thermodynamic data on the equilibrium.
UV-Vis Spectroscopy:
Tautomers possess different electronic structures and therefore exhibit distinct UV-Vis absorption spectra. By analyzing the spectra of a compound under various conditions (e.g., different solvents, pH), the position of the tautomeric equilibrium can be inferred.
X-ray Crystallography:
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. It reveals the precise positions of all atoms, including the migratory proton, and details of intermolecular interactions, such as hydrogen bonding, which can stabilize a particular tautomer in the crystal lattice.
Biological Implications of this compound Tautomerism
The specific tautomeric form of a molecule can significantly influence its biological activity. Different tautomers exhibit distinct hydrogen bonding patterns, dipole moments, and steric properties, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors.
While direct evidence linking specific this compound tautomers to a particular biological activity is limited, the principle of tautomer-dependent bioactivity is well-established in drug design. For instance, the deprotonation of the triazole ligand in a dinuclear copper(II) complex of this compound, a process intrinsically linked to its tautomeric state, has been suggested to be crucial for its high activity in the oxygen reduction reaction, a process relevant to bioinorganic chemistry and catalysis.
Furthermore, the general class of guanidine-containing compounds has been explored as inhibitors of enzymes like nitric oxide synthase. The protonation state and tautomeric form of the guanidino group are critical for its interaction with the active site of such enzymes. Therefore, it is highly probable that the different tautomers of this compound would exhibit differential binding affinities for its biological targets.
The logical relationship between tautomerism and biological activity can be visualized as follows:
References
Spectroscopic Analysis of Guanazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Guanazole (3,5-Diamino-1,2,4-triazole), a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Due to the symmetrical nature of the molecule, with two amino groups attached to a 1,2,4-triazole ring, the NMR spectra are relatively simple.
¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 5.0 - 6.0 | br s | -NH₂ protons |
| ~ 12.0 - 13.0 | br s | -NH proton of triazole ring |
Note: The chemical shifts are estimations based on data from similar compounds and are solvent-dependent.
¹³C NMR Data
The ¹³C NMR spectrum of this compound is characterized by a single signal for the two equivalent carbon atoms of the triazole ring.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.8 | C3 and C5 of triazole ring |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in this compound. The spectrum is characterized by the stretching and bending vibrations of the N-H bonds of the amino and triazole groups, as well as the vibrations of the triazole ring.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3425 | Strong | Asymmetric N-H stretching of -NH₂ |
| 3320 | Strong | Symmetric N-H stretching of -NH₂ |
| 3120 | Medium | N-H stretching of triazole ring |
| 1670 | Strong | -NH₂ scissoring (bending) |
| 1640 | Strong | C=N stretching of triazole ring |
| 1560 | Medium | N-H bending of triazole ring |
| 1440 | Medium | C-N stretching |
Data extracted from a comparative study of observed and calculated IR spectra.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a prominent molecular ion peak and several characteristic fragment ions, providing confirmation of its molecular weight and insights into its fragmentation pathways.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 99 | 100 | [M]⁺ (Molecular Ion) |
| 71 | 15 | [M - N₂]⁺ |
| 56 | 20 | [M - HNCN]⁺ |
| 43 | 45 | [H₂NCNH]⁺ |
| 28 | 30 | [N₂]⁺ |
Data obtained from the NIST WebBook electron ionization mass spectrum.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-15 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Detector: DTGS (Deuterated Triglycine Sulfate)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction:
-
A direct insertion probe is typically used for solid samples like this compound.
Instrument Parameters (Electron Ionization):
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 10-200
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Guanazole (CAS 1455-77-2): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Guanazole (CAS 1455-77-2), a heterocyclic compound with significant biological activities. This document consolidates key physicochemical properties, details its mechanism of action, and provides experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties
This compound, also known as 3,5-diamino-1,2,4-triazole, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a comprehensive reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅N₅ | |
| Molecular Weight | 99.09 g/mol | |
| Melting Point | 202-205 °C (decomposes) | [2] |
| Boiling Point | 473.7 °C at 760 mmHg (predicted) | |
| Density | 1.686 g/cm³ | |
| Solubility | Soluble in water | [2] |
| pKa | 12.10 ± 0.40 (predicted) | |
| Appearance | Colorless crystals or white/faintly yellow powder | [2][3] |
| Stability | Air sensitive; reacts with acids and oxidizing agents. |
Biological Activity and Mechanism of Action
This compound exhibits significant antitumor and cytostatic properties, primarily functioning as an inhibitor of DNA synthesis. Its mechanism of action is centered on the inhibition of the enzyme ribonucleotide reductase.[4][5]
Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[4] By inhibiting this enzyme, this compound effectively depletes the intracellular pool of deoxyribonucleotides. This cessation of DNA precursor synthesis leads to the inhibition of DNA replication and, consequently, arrests cell proliferation.[4] This mechanism makes this compound a compound of interest in cancer research, particularly for its activity against leukemia cell lines such as L1210.[4]
Below is a diagram illustrating the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for conducting key biological assays to evaluate its activity.
Synthesis of this compound
The following protocol is adapted from a patented synthesis method and describes the preparation of this compound from dicyandiamide and hydrazine dihydrochloride.[2]
Materials:
-
Dicyandiamide
-
Hydrazine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Distilled water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and stirrer, dissolve hydrazine dihydrochloride in water.
-
Addition of Dicyandiamide: While stirring, add dicyandiamide to the hydrazine dihydrochloride solution. For larger scale reactions, portion-wise addition is recommended to control the exothermic reaction.
-
Heating: Heat the reaction mixture to a temperature of 80-100°C. The reaction is typically complete within a few minutes at this temperature.
-
Neutralization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to neutralize the this compound hydrochloride.[2]
-
Solvent Removal: Evaporate the neutralized solution to dryness under reduced pressure using a rotary evaporator.[2]
-
Extraction: Extract the dry residue with boiling methanol.[2]
-
Crystallization: Filter the hot methanol solution and then evaporate the solvent to a low volume. Upon cooling, this compound crystals will form.[2]
-
Isolation: Collect the this compound crystals by filtration and dry them appropriately. A yield of approximately 97% can be expected.[2]
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound against a chosen cancer cell line (e.g., L1210) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell line (e.g., L1210)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.
Ribonucleotide Reductase Inhibition Assay
This is a general protocol for determining the inhibitory effect of this compound on ribonucleotide reductase activity. The assay typically measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
This compound
-
Partially purified ribonucleotide reductase enzyme
-
Radiolabeled ribonucleotide substrate (e.g., [³H]CDP)
-
Assay buffer (containing buffer salts, dithiothreitol, and magnesium ions)
-
Allosteric effectors (e.g., ATP)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, allosteric effectors, and the ribonucleotide reductase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled ribonucleotide substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding cold TCA.
-
Separation and Quantification: Separate the radiolabeled deoxyribonucleotide product from the unreacted ribonucleotide substrate (e.g., using chromatography).
-
Measurement: Quantify the amount of radioactivity in the deoxyribonucleotide fraction using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of ribonucleotide reductase activity for each this compound concentration and calculate the IC₅₀ value.
DNA Synthesis Inhibition Assay
This protocol provides a general method to assess the effect of this compound on DNA synthesis by measuring the incorporation of a radiolabeled nucleoside (e.g., [³H]-thymidine) into the DNA of cultured cells.
Materials:
-
This compound
-
Proliferating cell line
-
Complete cell culture medium
-
[³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH) or a cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to proliferate. Treat the cells with various concentrations of this compound for a specific duration.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation: Wash the cells with PBS to remove unincorporated [³H]-thymidine. Lyse the cells and precipitate the DNA using cold TCA.
-
Washing: Wash the precipitate with TCA to remove any remaining unincorporated label.
-
Solubilization: Solubilize the DNA precipitate in NaOH or a suitable lysis buffer.
-
Scintillation Counting: Transfer the solubilized DNA to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]-thymidine incorporation for each this compound concentration and express it as a percentage of the untreated control to quantify the inhibition of DNA synthesis.
Safety and Handling
This compound is known to be air-sensitive and reacts with acids and oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 1455-77-2) is a compound with well-defined physicochemical properties and a clear mechanism of action as a ribonucleotide reductase inhibitor. This guide provides researchers with the essential technical information and experimental protocols to further investigate its potential as a therapeutic agent, particularly in the field of oncology. The provided methodologies for synthesis and biological evaluation will facilitate a standardized approach to studying this promising molecule.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. US2648671A - Preparation of this compound - Google Patents [patents.google.com]
- 3. US3285958A - Preparation of triaminoguanidine compounds from dicyandiamide - Google Patents [patents.google.com]
- 4. US2648670A - Preparation of guanazoles - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
Guanazole: A Technical Guide to its Discovery and Antineoplastic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanazole (3,5-diamino-1,2,4-triazole), designated as NSC-1895 by the National Cancer Institute, emerged in the mid-20th century as a compound of interest in oncology. This technical guide details the discovery, synthesis, and historical investigation of this compound as an antineoplastic agent. It consolidates key findings from preclinical and early clinical studies, focusing on its mechanism of action as a ribonucleotide reductase inhibitor. This document provides a retrospective analysis of the available data, including quantitative outcomes from in vitro and in vivo studies, and outlines the experimental protocols employed during its evaluation.
Discovery and Synthesis
This compound, a diamino derivative of the 1,2,4-triazole heterocyclic ring system, has been synthesized through various methods. A notable and efficient synthesis involves the reaction of dicyandiamide with a hydrazine dihydrohalide in an aqueous solution.[1]
Synthesis from Dicyandiamide and Hydrazine Dihydrochloride
A high-yield synthesis of this compound can be achieved by reacting dicyandiamide with hydrazine dihydrochloride in water.[1] The reaction proceeds by heating the components in an aqueous solution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dicyandiamide
-
Hydrazine dihydrochloride
-
Water
-
Sodium hydroxide (for neutralization)
-
Methanol (for purification)
Procedure:
-
An aqueous solution of hydrazine dihydrochloride is prepared.
-
Dicyandiamide is added to the solution. For larger scale reactions or higher temperatures (80-100°C), portion-wise addition of dicyandiamide is recommended to control the exothermic reaction.
-
The mixture is heated. The reaction can be completed in approximately two hours at 50°C or in a few minutes at temperatures closer to 100°C.[1]
-
Following the reaction, the solution containing this compound hydrochloride is cooled.
-
A solution of sodium hydroxide is added to neutralize the this compound hydrochloride.[1]
-
The resulting solution is evaporated to dryness.
-
The this compound product is then purified, for example, by recrystallization from a solvent like methanol.
The overall reaction is as follows:
History as an Antineoplastic Agent
The investigation into this compound's potential as a cancer therapeutic agent was most active in the 1970s. It was identified through screening programs and subsequently evaluated in a series of preclinical and clinical studies.
Preclinical Investigations
This compound demonstrated antitumor activity against a range of murine tumor models.[2]
-
Leukemia L1210: this compound was found to be active against this murine leukemia model.
-
Walker 256 Carcinosarcoma: The compound showed cytotoxicity towards this carcinosarcoma cell line.[2]
-
Other Models: Activity was also noted against K1964 leukemia and the mast cell tumor P815.[2]
In vitro studies confirmed its cytotoxic effects against Leukemia L1210 cells, Walker 256 carcinosarcoma cells, and two human lymphoblast cell lines.[2]
Experimental Protocols: Preclinical Models
-
In Vitro Cytotoxicity Assay (General):
-
Cancer cell lines (e.g., L1210, Walker 256) are cultured in appropriate media and conditions.
-
Cells are seeded into multi-well plates at a predetermined density.
-
Varying concentrations of this compound are added to the wells.
-
After a specified incubation period, cell viability is assessed using a suitable method (e.g., dye exclusion, metabolic activity assay).
-
-
L1210 Murine Leukemia Model:
-
DBA/2 mice are typically used for this model.
-
A specific number of L1210 cells (e.g., 1 x 10^6) are injected intraperitoneally into the mice.[3]
-
Treatment with this compound is initiated, with the dosage and schedule varying depending on the study design.
-
Endpoints often include monitoring survival time and calculating the increase in lifespan compared to control groups.
-
-
Walker 256 Carcinosarcoma Model:
-
This model uses rats, and the tumor can be implanted subcutaneously (solid tumor) or intraperitoneally (ascitic tumor).[4]
-
A suspension of Walker 256 cells is injected into the desired site.
-
This compound treatment is administered according to the study protocol.
-
For solid tumors, tumor volume is measured over time. For ascitic tumors, survival or ascitic fluid volume may be assessed.
-
Clinical Investigations
Phase I clinical trials of this compound were conducted to determine its safety, toxicity profile, and a recommended dose for further studies.
A key Phase I study involved two dosing schedules:[5]
-
Intermittent prolonged 5-day infusion.
-
Intermittent intravenous bolus twice weekly.
Patient Population: The trials included patients with various advanced neoplastic diseases, including lung carcinoma, prostate carcinoma, melanoma, and acute leukemia.
Key Findings:
-
Toxicity: The primary dose-limiting toxicity was bone marrow suppression, with leukopenia being more pronounced than thrombocytopenia. The severity of this side effect was increased in patients who had received prior chemotherapy or radiotherapy.[5]
-
Efficacy: Partial responses were observed in a small number of patients with lung carcinoma, prostate carcinoma, and melanoma.[5]
Mechanism of Action
This compound's antineoplastic effect is attributed to its role as an inhibitor of ribonucleotide reductase.[6] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.
By inhibiting ribonucleotide reductase, this compound effectively halts DNA synthesis, thereby preventing the proliferation of rapidly dividing cancer cells.[6] Its mechanism is similar to that of hydroxyurea, another well-known ribonucleotide reductase inhibitor.
Experimental Protocol: Ribonucleotide Reductase Activity Assay (General Principle)
A common method to assay ribonucleotide reductase activity involves measuring the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.
-
A cell extract containing ribonucleotide reductase or the purified enzyme is prepared.
-
The enzyme preparation is incubated with the radiolabeled substrate (e.g., [3H]CDP) and necessary cofactors (e.g., dithiothreitol, ATP).
-
The reaction is carried out in the presence and absence of various concentrations of the inhibitor (this compound).
-
The reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate (e.g., using chromatography).
-
The amount of radioactivity in the deoxyribonucleotide fraction is quantified to determine the enzyme activity. The level of inhibition by this compound is then calculated.
Quantitative Data Summary
The available literature on this compound, primarily from the 1970s, often lacks the detailed quantitative data presentation common in modern studies. However, the following tables summarize the key findings.
Table 1: Preclinical Antitumor Activity of this compound
| Model System | Cell/Tumor Type | Observed Effect | Reference |
| In Vitro | Leukemia L1210 | Cytotoxic | [2] |
| In Vitro | Walker 256 Carcinosarcoma | Cytotoxic | [2] |
| In Vitro | Human Lymphoblast Cell Lines | Cytotoxic | [2] |
| In Vivo | Murine Leukemia L1210 | Antitumor Activity | [2] |
| In Vivo | Murine Leukemia K1964 | Antitumor Activity | [2] |
| In Vivo | Murine Mast Cell Tumor P815 | Antitumor Activity | [2] |
| In Vivo | Walker 256 Carcinosarcoma | Antitumor Activity | [2] |
Table 2: Summary of Phase I Clinical Trial of this compound (NSC-1895)
| Parameter | Details | Reference |
| Dosing Schedules | 1. Intermittent prolonged 5-day infusion | [5] |
| 2. Intermittent IV bolus twice weekly | [5] | |
| Patient Population | Patients with advanced solid tumors and leukemia | [5] |
| Primary Toxicity | Bone marrow suppression (Leukopenia > Thrombocytopenia) | [5] |
| Efficacy | Partial responses in patients with lung carcinoma, prostate carcinoma, and melanoma | [5] |
Conclusion and Historical Perspective
This compound represents an early example of a targeted anticancer agent, specifically an inhibitor of ribonucleotide reductase. Preclinical studies demonstrated a promising spectrum of activity against various tumor models. However, its clinical development was hampered by significant bone marrow toxicity. While this compound itself did not advance to later-phase clinical trials or widespread clinical use, its investigation contributed to the understanding of ribonucleotide reductase as a valid therapeutic target in oncology. The challenges encountered with this compound underscore the critical importance of the therapeutic index in the development of antineoplastic agents. Further research into derivatives or novel delivery systems for ribonucleotide reductase inhibitors continues to be an area of interest in cancer drug discovery.
References
- 1. US2648671A - Preparation of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Establishment and characterization of cell lines from the Walker carcinoma 256 able to grow in suspension culture and deficient in thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (NSC-1895)--a phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanazole: A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling precautions for Guanazole (also known as 3,5-Diamino-1,2,4-triazole) in a laboratory setting. This compound is a versatile compound with applications including as a DNA synthesis inhibitor and a component in flame-retardant materials.[1][2] Adherence to strict safety protocols is paramount to mitigate potential risks associated with its use.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3] As a member of the triazole class of compounds, it should be treated with caution due to the potential for explosive decomposition under certain conditions, although the amine-substituted derivatives like this compound tend to be less sensitive.[4] Dust from this compound can also be explosive when suspended in air at specific concentrations.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior and for making informed decisions regarding storage and handling.
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₅ | [1][5] |
| Molecular Weight | 99.09 - 99.12 g/mol | [4][5] |
| Appearance | Colorless crystals or slightly yellow/beige powder | [4][5][6] |
| Melting Point | 202-208 °C (decomposes) | [5][6] |
| Boiling Point | 473.7 ± 28.0 °C (Predicted) | [5] |
| Flash Point | 271.6 °C | [5] |
| Water Solubility | Soluble | [4][5] |
| Density | 1.686 ± 0.06 g/cm³ (Predicted) | [5] |
| Vapor Pressure | 3.85E-09 mmHg at 25°C | [5] |
| Stability | Air sensitive. Reacts with acids and oxidizing agents. | [5] |
Toxicological Data
This compound poses several health risks. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological properties have not been fully investigated, but available data indicates it can cause irritation to the eyes, skin, and respiratory tract.[7] Ingestion may lead to irritation of the digestive tract.[7]
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | 773.6 mg/kg | Rat (female) | [3] |
| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | [3] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | [3][8] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe laboratory environment.
Handling
-
Ventilation: Use with adequate ventilation.[7] For operations that may generate dust, use only outdoors or in a well-ventilated area.[6]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothing should not be allowed out of the workplace.[9]
-
Dust Control: Minimize dust generation and accumulation.[7] Avoid breathing dust.[3]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[7]
-
Container Handling: Keep containers tightly closed when not in use.[7]
Storage
-
General Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[7] Keep containers tightly closed.[6] Some sources recommend refrigeration.[6][10]
-
Incompatible Materials: Store away from oxidizing agents and acids.[5][6]
-
Atmosphere: Store under an inert atmosphere in a dark place.[5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6] A face shield may also be necessary.[11]
-
Skin Protection: Wear suitable protective clothing and gloves to prevent skin exposure.[5][6]
-
Respiratory Protection: For tasks that may generate dust, a NIOSH-approved respirator with a particle filter is recommended.[6] In situations with a high potential for exposure, a self-contained breathing apparatus (SCBA) may be required.[12][13]
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Wash clothing before reuse.[7] Get medical aid if irritation develops or persists.[7]
-
Inhalation: Remove the individual from exposure to fresh air immediately.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water fog, or foam.[9]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[9]
-
Specific Hazards: During a fire, hazardous gases such as carbon oxides and nitrogen oxides may be formed.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[9]
Accidental Release Measures
-
Personal Precautions: Keep unnecessary personnel away.[9] Wear appropriate protective equipment and clothing during clean-up.[9] Avoid breathing dust and contact with skin and eyes.[14]
-
Environmental Precautions: Prevent the material from entering drains, water courses, or soil.[9]
-
Containment and Clean-up: For small spills, dampen the solid material with water and transfer it to a suitable container.[4] Use absorbent paper dampened with water to pick up any remaining material.[4] For larger spills, sweep or vacuum up the material and shovel it into suitable containers for disposal.[6][14] Ensure the area is well-ventilated.[14]
Experimental Protocols
Detailed experimental protocols for assessing the safety of chemicals like this compound are typically based on standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD), the Environmental Protection Agency (EPA), or the American Society for Testing and Materials (ASTM). Below are representative methodologies for key toxicological endpoints.
Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of this compound.
-
Test Animals: Typically, female rats are used.
-
Procedure:
-
A single dose of this compound is administered by gavage to a group of animals.
-
The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
The animals are observed for signs of toxicity and mortality for up to 14 days.
-
If no mortality is observed, the next higher dose is used in another group of animals.
-
The test is stopped when mortality is observed or the highest dose level has been tested without mortality.
-
-
Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is estimated based on the observed mortality.
Skin Irritation (Representative Protocol based on OECD Guideline 404)
-
Objective: To assess the potential of this compound to cause skin irritation.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A small amount of this compound (0.5 g) is applied to a small patch of shaved skin on the back of the rabbit.
-
The treated area is covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified as an irritant or non-irritant based on the mean scores.
Logical Workflow for this compound Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial assessment to emergency response.
Caption: Logical workflow for safe this compound handling.
This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most up-to-date SDS for the specific product you are using and adhere to all institutional and regulatory safety guidelines.
References
- 1. This compound|lookchem [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. Fourth Generation Agents - Reference Guide - CHEMM [chemm.hhs.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Guanazole Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Guanazole (3,5-diamino-1,2,4-triazole) in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents detailed information for the closely related structural analog, 3-amino-1,2,4-triazole. This information serves as a valuable reference for researchers and professionals involved in drug development and chemical synthesis, offering insights into solvent selection and process optimization.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics to formulation and bioavailability. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another. For instance, polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound, with its multiple amino groups and triazole ring, is a polar molecule capable of hydrogen bonding, which dictates its solubility in different organic media.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of 3-amino-1,2,4-triazole in a range of organic solvents at various temperatures. This data is extracted from a comprehensive study on the thermodynamic modeling of its solubility.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Protic Solvents | ||
| Methanol | 283.15 | 0.0158 |
| 293.15 | 0.0205 | |
| 303.15 | 0.0264 | |
| 313.15 | 0.0338 | |
| 318.15 | 0.0382 | |
| Ethanol | 283.15 | 0.0063 |
| 293.15 | 0.0083 | |
| 303.15 | 0.0108 | |
| 313.15 | 0.0139 | |
| 318.15 | 0.0158 | |
| n-Propanol | 283.15 | 0.0041 |
| 293.15 | 0.0054 | |
| 303.15 | 0.0071 | |
| 313.15 | 0.0092 | |
| 318.15 | 0.0105 | |
| Isopropanol | 283.15 | 0.0033 |
| 293.15 | 0.0044 | |
| 303.15 | 0.0058 | |
| 313.15 | 0.0075 | |
| 318.15 | 0.0086 | |
| Aprotic Solvents | ||
| Acetone | 283.15 | 0.0019 |
| 293.15 | 0.0025 | |
| 303.15 | 0.0033 | |
| 313.15 | 0.0043 | |
| 318.15 | 0.0049 | |
| 2-Butanone | 283.15 | 0.0014 |
| 293.15 | 0.0019 | |
| 303.15 | 0.0025 | |
| 313.15 | 0.0032 | |
| 318.15 | 0.0037 | |
| Ethyl Acetate | 283.15 | 0.0007 |
| 293.15 | 0.0010 | |
| 303.15 | 0.0013 | |
| 313.15 | 0.0017 | |
| 318.15 | 0.0019 | |
| Acetonitrile | 283.15 | 0.0038 |
| 293.15 | 0.0050 | |
| 303.15 | 0.0065 | |
| 313.15 | 0.0084 | |
| 318.15 | 0.0096 | |
| 1,4-Dioxane | 283.15 | 0.0028 |
| 293.15 | 0.0037 | |
| 303.15 | 0.0049 | |
| 313.15 | 0.0063 | |
| 318.15 | 0.0072 | |
| N-Methyl-2-pyrrolidone | 283.15 | 0.0435 |
| 293.15 | 0.0558 | |
| 303.15 | 0.0709 | |
| 313.15 | 0.0892 | |
| 318.15 | 0.0995 |
Experimental Protocols
The determination of solubility is a critical experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.
Isothermal Saturation Method (Shake-Flask)
This method involves saturating a solvent with a solute at a constant temperature and then determining the concentration of the solute in the solution.
Materials:
-
3-amino-1,2,4-triazole (or this compound)
-
Selected organic solvents (e.g., methanol, ethanol, acetone)
-
Thermostatic shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid, often by centrifugation, to obtain a clear saturated solution.
-
Concentration Analysis: A precise volume of the saturated solution is withdrawn, diluted as necessary, and the concentration of the solute is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.
Caption: Isothermal saturation method workflow for solubility determination.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Solvent Polarity: As a polar molecule, this compound is expected to have higher solubility in polar solvents. The data for 3-amino-1,2,4-triazole supports this, with higher solubility observed in polar protic solvents like methanol and polar aprotic solvents like N-methyl-2-pyrrolidone.
-
Hydrogen Bonding: The presence of amino groups allows this compound to act as a hydrogen bond donor, while the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are generally good solvents for this compound.
-
Temperature: For most solid solutes, solubility increases with temperature. The provided data for 3-amino-1,2,4-triazole consistently shows this trend across all tested solvents.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute affects its solubility. A higher lattice energy generally leads to lower solubility.
Logical Relationship of Solubility Factors
The interplay of these factors determines the overall solubility of a compound in a given solvent.
Caption: Factors influencing the solubility of this compound in organic solvents.
This guide provides a foundational understanding of this compound's solubility characteristics based on available data for a close structural analog. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of interest.
Unveiling the Solid-State Landscape of Guanazole: A Technical Guide to its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Guanazole, chemically known as 3,5-diamino-1,2,4-triazole (DATA), is a versatile heterocyclic compound with applications ranging from energetic materials to pharmaceuticals. A thorough understanding of its solid-state properties, particularly its crystal structure and potential for polymorphism, is paramount for controlling its performance, stability, and bioavailability. This technical guide provides an in-depth exploration of the known crystalline forms of this compound, detailing their structural characteristics and the experimental protocols for their investigation.
Introduction to the Crystal Chemistry of this compound
This compound has been shown to exist in at least two distinct crystalline forms: a monohydrate and an anhydrous form. The incorporation of water into the crystal lattice significantly influences the molecular packing and hydrogen bonding network, leading to different physical properties. While polymorphism in this compound itself is not extensively documented in publicly available literature, the existence of these two forms, coupled with the known polymorphic nature of related triazole derivatives, underscores the importance of comprehensive solid-state characterization.[1]
The hydrated form crystallizes as needle-shaped crystals, while the anhydrous form is reported to produce block-shaped crystals.[2][3] A key structural difference lies in their packing motifs; the monohydrate exhibits a layered structure, whereas the anhydrous form adopts a herringbone arrangement.[3]
Crystallographic Data of this compound Forms
The following tables summarize the known crystallographic data for the monohydrate and anhydrous forms of this compound. This data is essential for the unambiguous identification of each form and for computational modeling of their properties.
Table 1: Crystallographic Data for this compound Monohydrate (DATA·H₂O)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7765 |
| b (Å) | 9.49424 |
| c (Å) | 14.01599 |
| α (°) | 90 |
| β (°) | 92.9639 |
| γ (°) | 90 |
| Volume (ų) | 505.74 |
| Z | 4 |
| Crystal Habit | Needle-shaped |
| Data Source | [2][3] |
Table 2: Crystallographic Data for Anhydrous this compound (DATA)
| Parameter | Value |
| Crystal System | Data available in CSD |
| Space Group | Data available in CSD |
| a (Å) | Data available in CSD |
| b (Å) | Data available in CSD |
| c (Å) | Data available in CSD |
| α (°) | Data available in CSD |
| β (°) | Data available in CSD |
| γ (°) | Data available in CSD |
| Volume (ų) | Data available in CSD |
| Z | Data available in CSD |
| Crystal Habit | Block-shaped |
| CSD Refcodes | DAMTRZ11, DAMTRZ22, DAMTRZ10, DAMTRZ20 |
| CCDC Number | 784960 |
| Data Source | [3][4][5] |
Note: Detailed crystallographic data for the anhydrous form can be retrieved from the Cambridge Structural Database (CSD) using the provided reference codes.
Experimental Protocols for Polymorphism Screening and Characterization
A systematic approach is crucial for the discovery and characterization of all accessible polymorphic forms of a substance. The following sections detail the key experimental methodologies.
Polymorphic Screening by Recrystallization
The objective of a polymorph screen is to induce crystallization under a wide variety of conditions to access different kinetic and thermodynamic solid forms.
Methodology:
-
Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed. Examples include water, ethanol, methanol, acetonitrile, ethyl acetate, acetone, toluene, and heptane.
-
Supersaturation Generation:
-
Slow Evaporation: Saturated solutions are left undisturbed in vials with perforated caps to allow for slow solvent evaporation at ambient temperature.
-
Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to a lower temperature (e.g., 5 °C) at a controlled rate.
-
Anti-solvent Addition: A solvent in which the compound is insoluble (an anti-solvent) is slowly added to a saturated solution of the compound.
-
Slurry Equilibration: A suspension of the compound in a solvent is stirred at a controlled temperature for an extended period (days to weeks) to facilitate the conversion to the most stable form at that temperature.
-
-
Solid Isolation and Analysis: The resulting solid materials from each experiment are isolated by filtration, dried, and then analyzed using Powder X-ray Diffraction (PXRD) to identify the crystalline form.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal identification of a polymorphic form.
Methodology:
-
Crystal Growth: High-quality single crystals of each polymorph are grown using techniques such as slow evaporation or vapor diffusion.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and molecular geometry.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used for the identification of crystalline phases and for routine quality control. Each polymorph exhibits a unique PXRD pattern, which serves as its "fingerprint."
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Pattern Analysis: The resulting diffractogram is compared with reference patterns of known polymorphs or with patterns calculated from single-crystal X-ray data.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to investigate the thermal properties of a material, including melting points, phase transitions, and heats of fusion. These properties are often unique to each polymorphic form.
Methodology:
-
Sample Preparation: A few milligrams of the sample are accurately weighed and sealed in an aluminum pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, solid-solid transitions) are identified. The melting point and enthalpy of fusion can be used to differentiate between polymorphs.
Interconversion and Stability
The relationship between the hydrated and anhydrous forms of this compound is crucial for understanding its stability under different environmental conditions. The monohydrate can be converted to the anhydrous form upon heating. Thermogravimetric analysis (TGA) can be used to determine the temperature at which this dehydration occurs.
The relative stability of different anhydrous polymorphs, if discovered, can be investigated through slurry equilibration experiments at various temperatures and in different solvents. The form that remains unchanged after prolonged equilibration is considered the most thermodynamically stable under those conditions.
Conclusion
The solid-state landscape of this compound is characterized by the existence of at least a monohydrate and an anhydrous form with distinct crystal structures. A thorough investigation of its potential for polymorphism is a critical step in the development of any product containing this molecule. The experimental protocols outlined in this guide provide a robust framework for the discovery, characterization, and control of the crystalline forms of this compound, ensuring product quality, performance, and regulatory compliance. Further exploration of the Cambridge Structural Database is recommended to obtain detailed crystallographic data for the anhydrous form and to inform future polymorphism screening studies.
References
The Multifaceted Biological Activities of Guanazole Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the diverse biological activities of guanazole (3,5-diamino-1,2,4-triazole) and its derivatives, intended for researchers, scientists, and professionals in drug development. This document delves into the significant anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to this compound and its Derivatives
This compound, a five-membered heterocyclic compound containing three nitrogen atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The unique structural features of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, contribute to the diverse biological activities exhibited by its derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents.
Anticancer Activity
This compound derivatives have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound and triazole derivatives is typically evaluated using assays such as the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-Amino Acid Conjugates | MCF-7 (Breast) | >30% inhibition at <10 µM | Ellipticine | - |
| 1,2,3-Triazole-Amino Acid Conjugates | HepG2 (Liver) | >30% inhibition at <10 µM | Ellipticine | - |
| 2H-1,4-Benzoxazinone-Triazole Hybrids | HCT116 (Colon) | 4.87 ± 0.78 | - | - |
| 2H-1,4-Benzoxazinone-Triazole Hybrids | HepG2 (Liver) | 4.07 ± 0.09 | - | - |
| Coumarin-1,2,3-triazole hybrids | MGC-803 (Gastric) | 4.96 | - | - |
| Coumarin-1,2,3-triazole hybrids | MCF-7 (Breast) | 10.44 | - | - |
| Triazolo-Thiadiazole Derivatives | HT-29 (Colon) | Potent in vivo efficacy | - | - |
| Novel 1,2,4-triazole derivatives | Various | - | Erlotinib | - |
Experimental Protocol: MTT Assay for Anticancer Activity.[1][2]
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
This compound derivative compounds
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Signaling Pathway: EGFR Inhibition
Certain triazole derivatives act as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy.[1] By blocking the EGFR signaling pathway, these compounds can halt cancer cell proliferation and survival.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Guanazole Transition Metal Complexes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of guanazole-based transition metal complexes. The protocols outlined below are intended to serve as a guide for the development of novel metal-based drug candidates.
I. Application Notes
This compound, also known as 3,5-diamino-1,2,4-triazole, is a versatile heterocyclic ligand that readily coordinates with a variety of transition metals, including copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). The resulting metal complexes have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, most notably their potential as anticancer agents.
The coordination of this compound to a metal center can enhance the therapeutic properties of the ligand, leading to complexes with improved cytotoxicity against cancer cell lines compared to the free ligand. The mechanism of action for these complexes is often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and interaction with cellular macromolecules like DNA.
Key Applications in Drug Development:
-
Anticancer Agents: this compound transition metal complexes have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. Their mechanism of action often involves inducing apoptosis through both intrinsic and extrinsic pathways.
-
Enzyme Inhibitors: Certain this compound derivatives and their metal complexes have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy.[1]
-
Antimicrobial Agents: The triazole scaffold is a well-established pharmacophore in antimicrobial drugs. Metal complexes of this compound and its derivatives have shown promise as antibacterial and antifungal agents.
II. Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound transition metal complexes and the evaluation of their cytotoxic activity.
Protocol 1: General Synthesis of this compound Transition Metal Complexes
This protocol describes a general method for the synthesis of transition metal complexes with 3,5-diamino-1,2,4-triazole (this compound).
Materials:
-
3,5-diamino-1,2,4-triazole (this compound)
-
Transition metal salt (e.g., Copper(II) chloride dihydrate (CuCl₂·2H₂O), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O))
-
Ethanol or Methanol
-
Deionized water
-
Stir plate and magnetic stir bar
-
Reflux condenser and heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Ligand Solution Preparation: Dissolve 3,5-diamino-1,2,4-triazole in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) in a round-bottom flask with stirring. A typical molar ratio of ligand to metal is 2:1 or 3:1.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the transition metal salt in deionized water or ethanol with stirring.
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Characterization: The synthesized complexes should be characterized by various spectroscopic and analytical techniques, such as:
-
FT-IR Spectroscopy: To confirm the coordination of the this compound ligand to the metal ion.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal center.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, if suitable crystals can be obtained.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening method for potential anticancer drugs.[2][3]
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound transition metal complexes
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized complexes in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test complexes. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., cisplatin) as a positive control. Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Quantitative Data
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected this compound transition metal complexes against various human cancer cell lines.
| Complex | Metal Ion | Ligand | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Complex IVc | Cd²⁺ | 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol | MCF-7 | 28.45 ± 2.34 | |
| Complex IVe | Zn²⁺ | 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol | MCF-7 | 52.57 ± 4.72 | |
| Complex 1 | Cu²⁺ | 2,2':6',2''-terpyridine derivative | A2780 (ovarian) | ~3.4 | [4] |
| Complex 6 | Cu²⁺ | 2,6-di(thiazol-2-yl)pyridine derivative | A2780 (ovarian) | < 3.4 | [4] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
IV. Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound transition metal complexes and a proposed signaling pathway for their anticancer activity.
Caption: General workflow for the synthesis and biological evaluation of this compound transition metal complexes.
Caption: Proposed mechanism of anticancer activity involving ROS-induced apoptosis.
References
Application Notes & Protocols: Guanazole as a Ligand for Copper(II) Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Guanazole, chemically known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound that serves as an effective bidentate or bridging ligand in coordination chemistry. When complexed with copper(II), it forms stable complexes with diverse structural and electronic properties. These copper(II)-guanazole complexes have garnered significant interest due to their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.[1][2] The biological activity of these complexes is often attributed to their ability to interact with biological macromolecules like DNA and proteins, generate reactive oxygen species (ROS), and inhibit essential cellular processes.[2][3][4] Complexation with copper(II) can enhance the therapeutic properties of the this compound ligand, often leading to increased cytotoxicity against cancer cells and improved antimicrobial efficacy compared to the free ligand.[5][6][7]
This document provides detailed protocols for the synthesis and biological evaluation of copper(II)-guanazole complexes, along with tabulated data for their characterization and biological activity.
Synthesis and Characterization Workflow
The general workflow for preparing and characterizing copper(II)-guanazole complexes involves the synthesis of the complex from a copper(II) salt and the this compound ligand, followed by thorough characterization using various spectroscopic and analytical techniques.
Caption: Workflow for Synthesis and Characterization of Cu(II)-Guanazole Complexes.
Experimental Protocols
Protocol 1: General Synthesis of a Dichloro(this compound)copper(II) Complex
This protocol describes a general method for synthesizing a copper(II) complex with this compound.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (3,5-diamino-1,2,4-triazole)
-
Methanol (reagent grade)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve 10 mmol of this compound in 50 mL of methanol in a 250 mL round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved.
-
Copper Salt Solution: In a separate beaker, dissolve 5 mmol of copper(II) chloride dihydrate in 25 mL of methanol.
-
Reaction: Add the copper(II) chloride solution dropwise to the this compound solution while stirring continuously. A color change and/or precipitation should be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) for 2-3 hours with continuous stirring.
-
Isolation: After cooling to room temperature, collect the resulting precipitate by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume by rotary evaporation until precipitation occurs.
-
Washing: Wash the collected solid product sequentially with small portions of cold methanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60°C.
-
Characterization: Characterize the synthesized complex using FTIR, UV-Vis, and elemental analysis.
Characterization Data
The synthesized complexes are typically characterized by various spectroscopic methods to confirm the coordination of the this compound ligand to the copper(II) center.
Table 1: Spectroscopic and Analytical Data for a Representative Cu(II)-Guanazole Complex
| Analysis Type | Ligand (this compound) | Representative Cu(II) Complex | Interpretation |
| FTIR (cm⁻¹) | ~3410 (N-H asym), ~3320 (N-H sym), ~1600 (N-H bend) | Shifted N-H and C=N frequencies. New bands in the 400-550 cm⁻¹ range.[8] | Shifts in ligand bands and the appearance of Cu-N and Cu-O stretching vibrations confirm coordination.[8] |
| UV-Vis (λ_max, nm) | ~230 (π-π), ~350 (n-π) | Ligand bands shifted. New broad band in the 600-800 nm range.[9] | The new band is attributed to d-d transitions of the Cu(II) center in a distorted octahedral geometry.[10] |
| Elemental Analysis (%) | C, H, N calculated for C₂H₅N₅ | C, H, N, Cu calculated for the expected formula (e.g., [Cu(C₂H₅N₅)Cl₂(H₂O)₂]) | Agreement between calculated and found percentages confirms the stoichiometry of the complex.[5] |
| Magnetic Moment (B.M.) | N/A | Typically in the range of 1.7-2.2 B.M. | Consistent with a d⁹ configuration of Cu(II) with one unpaired electron.[11] |
Application Notes: Biological Activity
Copper(II) complexes of this compound and related triazole derivatives have shown significant promise as anticancer and antimicrobial agents. Their mechanism of action is often multifactorial, involving DNA interaction and oxidative stress.[1][3]
Anticancer Activity
These complexes exhibit cytotoxicity against a range of human cancer cell lines. The activity is often comparable to or even better than cisplatin, a standard chemotherapy drug.[12][13] The proposed mechanism involves the generation of reactive oxygen species (ROS), which induce oxidative stress and lead to apoptotic cell death.[2][4]
Caption: Proposed Mechanism of Anticancer Action for Cu(II)-Guanazole Complexes.
Table 2: In Vitro Cytotoxicity of Representative Copper(II) Complexes (IC₅₀ values in µM)
| Complex Type | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Caco-2 (Colorectal) | Reference |
| Cu(II)-Triazole/Thiourea Complex | 3.3 - 9.7 | 8.9 - 14.46 | 2.2 - 13.0 | 31.88 | [3][14][15] |
| Cu(II)-Hydrazone Complex | 1.7 | - | - | - | [16] |
| Cu(II)-Flavonoid Complex | 2.2 - 13.0 | - | 2.2 - 13.0 | 2.2 - 13.0 | [12] |
| Cisplatin (Reference Drug) | 28.62 | 14.98 | 24.12 | - | [3][16] |
Note: Data is compiled from studies on various copper(II) complexes with related N-donor ligands to illustrate typical activity ranges.
Antimicrobial Activity
Copper(II)-guanazole complexes are also effective against various pathogenic bacteria and fungi. The mechanism is thought to involve disruption of the microbial cell membrane, inhibition of essential enzymes, and DNA damage.[6][17] The chelation of the copper ion by the this compound ligand often enhances the lipophilicity of the complex, facilitating its transport across microbial cell walls.[7][18]
Table 3: Antimicrobial Activity of Representative Copper(II) Complexes
| Organism | Type | Method | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Disk Diffusion/MIC | Active (MIC <8 - 512) | [5][6][19] |
| Escherichia coli | Gram-negative | Disk Diffusion/MIC | Active (MIC 16 - 512) | [5][6][17][19] |
| Pseudomonas aeruginosa | Gram-negative | Disk Diffusion/MIC | Active (MIC 16 - 512) | [5][19] |
| Candida albicans | Fungus | Disk Diffusion/MIC | Active (MIC <8 - 512) | [3][19] |
Note: Data is compiled from studies on various copper(II) complexes with N-donor ligands.
Biological Evaluation Protocols
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test complex (dissolved in DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the copper complex in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing by Agar Disk Diffusion Method
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (MHA) or appropriate growth medium
-
Sterile Petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Test complex (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic disks (positive control)
-
Solvent-only disks (negative control)
-
Sterile swabs
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Inoculation: Dip a sterile swab into the microbial inoculum and spread it evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the copper complex onto the surface of the agar. Also, place positive and negative control disks.
-
Incubation: Incubate the plates at 37°C for 16-18 hours for bacteria or at a suitable temperature for fungi.[19]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).[19]
-
Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the complex. Compare the results with the controls.
Caption: Experimental Workflows for Biological Evaluation of Cu(II) Complexes.
References
- 1. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Coordination Compounds as Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer and antimicrobial activity of new copper (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes [mdpi.com]
- 8. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic and computational characterization of CuII–OOR (R = H or cumyl) complexes bearing a Me6-tren ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Copper(II) Complexes Containing Natural Flavonoid Pomiferin Show Considerable In Vitro Cytotoxicity and Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. connectjournals.com [connectjournals.com]
- 16. Anticancer activity of a new copper(ii) complex with a hydrazone ligand. Structural and spectroscopic characterization, computational simulations and cell mechanistic studies on 2D and 3D breast cancer cell models - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
Application Notes and Protocols for Guanazole as a Copper Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Guanazole (3,5-diamino-1,2,4-triazole) as a corrosion inhibitor for copper. The information is compiled from scientific literature to guide researchers in evaluating its efficacy and understanding its mechanism of action.
Overview of this compound as a Copper Corrosion Inhibitor
This compound, a heterocyclic compound containing three nitrogen atoms and two amino groups, has demonstrated significant potential as a corrosion inhibitor for copper, particularly in acidic environments. Its efficacy is attributed to its ability to adsorb onto the copper surface, forming a protective barrier that impedes the corrosive process. The lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring facilitate strong coordination with the copper surface.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of this compound as a corrosion inhibitor for copper in a 2 M nitric acid (HNO₃) solution.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -50 | 185.5 | - |
| 0.0001 | -54 | 68.6 | 63.0 |
| 0.0005 | -48 | 44.5 | 76.0 |
| 0.001 | -45 | 31.5 | 83.0 |
| 0.005 | -42 | 22.3 | 88.0 |
| 0.01 | -40 | 18.6 | 90.0 |
Data extracted from a study on the corrosion inhibition performance of 3,5-diamino-1,2,4-triazole for the protection of copper in nitric acid solution.[1]
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 120 | 150 | - |
| 0.0001 | 350 | 120 | 65.7 |
| 0.0005 | 580 | 95 | 79.3 |
| 0.001 | 850 | 70 | 85.9 |
| 0.005 | 1200 | 50 | 90.0 |
| 0.01 | 1500 | 40 | 92.0 |
Data extracted and calculated from a study on the corrosion inhibition performance of 3,5-diamino-1,2,4-triazole for the protection of copper in nitric acid solution.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a copper corrosion inhibitor.
Materials and Specimen Preparation
-
Working Electrode: Use a copper specimen with a purity of 99.5% or higher. The exposed area should be precisely known, for example, 1 cm².
-
Embedding: Mount the copper specimen in a suitable insulating material like polytetrafluoroethylene (PTFE) or epoxy resin, leaving only the working surface exposed.
-
Surface Preparation:
-
Mechanically grind the exposed copper surface with a series of silicon carbide (SiC) emery papers of decreasing grit size (e.g., 180, 600, 1200, 2000 grade).[1]
-
Rinse the polished surface thoroughly with distilled or deionized water.
-
Degrease the specimen by immersing it in ethanol or acetone in an ultrasonic bath for 5 minutes.[1]
-
Wash again with distilled or deionized water and dry with a stream of warm air.
-
Corrosive Medium Preparation
-
Prepare the corrosive solution, for example, 2 M nitric acid (HNO₃), by diluting analytical grade concentrated acid with doubly distilled water.[1]
-
Prepare a stock solution of this compound in the corrosive medium.
-
Prepare a series of test solutions with varying concentrations of this compound (e.g., 0.0001 M to 0.01 M) by diluting the stock solution with the corrosive medium.
Weight Loss Measurements
-
Initial Weighing: Accurately weigh the prepared copper specimens to four decimal places using an analytical balance.
-
Immersion: Immerse the weighed specimens in the test solutions (blank and with different this compound concentrations) for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the specimens, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and ethanol, dry, and reweigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the weight loss (ΔW) for each specimen.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K * ΔW) / (A * t * ρ) where K is a constant (8.76 x 10⁴), ΔW is the weight loss in grams, A is the exposed area in cm², t is the immersion time in hours, and ρ is the density of copper in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Electrochemical Measurements
Electrochemical tests are typically performed in a three-electrode cell containing the copper working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the prepared copper electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[2]
-
Data Analysis:
-
Plot the potentiodynamic polarization curve (log I vs. E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100[1]
-
-
Stabilization: Immerse the electrode and allow the OCP to stabilize as in the PDP measurement.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100
-
Surface Analysis Techniques
Surface analysis is performed on copper specimens after immersion in the corrosive solution with and without this compound to visualize the surface morphology and understand the nature of the protective film.
-
Sample Preparation: After the corrosion test, retrieve the copper specimens, rinse gently with distilled water, and dry.
-
Mounting: Mount the specimens on SEM stubs using conductive carbon tape.
-
Coating: If the sample is not sufficiently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater.
-
Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the surface morphology.
-
Sample Preparation: Prepare the copper specimens as for SEM.
-
Imaging: Mount the sample on the AFM stage. Use a suitable AFM tip (e.g., silicon nitride) and operate in tapping mode to obtain high-resolution topographical images of the surface.
-
Sample Preparation: Prepare the copper specimens as for SEM.
-
Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface and high-resolution scans of the relevant elements (e.g., Cu 2p, N 1s, C 1s) to determine their chemical states and bonding environments. This can confirm the adsorption of this compound on the copper surface.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound as a copper corrosion inhibitor.
Proposed Inhibition Mechanism
References
Application Note: Quantification of Guanazole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanazole, a nitrogen-rich heterocyclic compound, has various applications, including in the synthesis of pharmaceuticals and as a component in energetic materials. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 or a specialized reverse-phase column. The mobile phase, consisting of a mixture of acetonitrile and water with an acid modifier, facilitates the elution of this compound. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is based on the peak area of the analyte compared to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (MeCN)
-
HPLC grade water
-
Phosphoric acid or Formic acid (for MS-compatible methods)
-
Methanol (for sample and standard preparation)
-
Drug-free plasma/serum (for biological matrix validation)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) or a specialized column like Newcrom R1[1]
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase Preparation : Prepare a suitable mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water.[2] Add a small amount of acid to the aqueous portion (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[1] The mobile phase should be degassed before use.
-
Standard Stock Solution (1 mg/mL) : Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or the mobile phase.
-
Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the mobile phase or the sample matrix to achieve the desired concentration range for the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pharmaceutical Formulations :
-
For Biological Matrices (e.g., Plasma/Serum) - Protein Precipitation :
-
To 200 µL of the plasma or serum sample, add 400 µL of cold acetonitrile.[2]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 rpm for 10 minutes.[2]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.[2]
-
Inject the filtered supernatant into the HPLC system.[2]
-
HPLC Conditions
The following table summarizes the recommended HPLC conditions. These may need to be optimized for specific instrumentation and applications.
| Parameter | Recommended Condition |
| Column | Newcrom R1 or equivalent C18 (4.6 x 150 mm, 5 µm)[1][2] |
| Mobile Phase | Acetonitrile and water with phosphoric acid or formic acid[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detector | UV at approximately 200-210 nm |
| Column Temperature | Ambient or controlled at 25°C |
Data Analysis
-
Calibration Curve : Inject the prepared working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Quantification : Inject the prepared samples, record the peak areas for this compound, and determine the concentration from the calibration curve.
Quantitative Data Summary
The following table presents typical performance characteristics for HPLC methods used for the analysis of triazole compounds, which can be used as a starting point for the validation of a this compound-specific method.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [4] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 10% | [4] |
| Accuracy (% Bias) | < 8.0% | [4] |
Experimental Workflow
Caption: General experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical diagram for HPLC method development for this compound analysis.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Guanazole: A Versatile Precursor in the Synthesis of Advanced Energetic Materials
Guanazole, chemically known as 3,5-diamino-1,2,4-triazole (DAT), is a nitrogen-rich heterocyclic compound that serves as a critical building block in the development of next-generation energetic materials. Its high nitrogen content, thermal stability, and versatile reactivity make it an attractive starting material for synthesizing a wide array of high-performance explosives, propellants, and pyrotechnics. This document provides detailed application notes and experimental protocols for researchers and scientists involved in the synthesis and characterization of this compound-based energetic materials.
Application Notes
This compound's utility in energetic materials synthesis stems from its two primary reactive sites: the amino groups and the triazole ring. These sites allow for a variety of chemical modifications, including nitration, salt formation, and condensation reactions, to produce compounds with tailored energetic properties.
Key applications include:
-
Formation of Energetic Salts: The basic amino groups of this compound can be protonated by various energetic acids (e.g., picric acid, dinitramide) to form energetic salts. These salts often exhibit a desirable balance of high performance and reduced sensitivity to impact and friction. The extensive hydrogen bonding networks in these salts contribute to their thermal stability.
-
Synthesis of Nitro Derivatives: The amino groups can be converted to nitramino groups (-NHNO2), significantly increasing the oxygen balance and energetic output of the resulting molecule. Furthermore, the triazole ring itself can be nitrated under specific conditions.
-
Precursor for Fused-Ring Systems: this compound is a key precursor for constructing more complex, high-nitrogen fused-ring systems. For instance, it can be reacted with other nitrogen-rich heterocycles, such as tetrazines, to create highly stable and energetic molecules.[1] These fused structures often exhibit remarkable thermal stability, making them suitable for applications requiring heat-resistant explosives.
-
Development of Insensitive High Explosives: By carefully selecting the functional groups and molecular architecture, this compound derivatives can be designed to be powerful yet remarkably insensitive to accidental detonation. This is a critical attribute for modern military and civilian applications where safety is paramount.
Performance of this compound-Based Energetic Materials
The energetic properties of materials derived from this compound vary significantly based on their final chemical structure. The following tables summarize key performance data for representative this compound-based energetic compounds, providing a comparative overview.
| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) | Reference |
| N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | N/A | 8180 | N/A | >98 | >360 | 357 | [1] |
| Monohydrazinium 3,5-bis(dinitromethyl)-1,2,4-triazolate | 1.965 | 9086 | 38.7 | N/A | N/A | N/A | [2][3] |
| Monoammonium 3,5-bis(dinitromethyl)-1,2,4-triazolate | 1.957 | 9271 | 41.0 | N/A | N/A | N/A | [2][3] |
| 3,6-Diamino-1H-[1][2][4]triazolo[4,3-b][1][2][4]triazole | N/A | N/A | N/A | N/A | N/A | 261 | [5] |
| Triaminoguanidinium salt of 5,5´-dinitrimino-3,3´-azo-1H-1,2,4-triazole | N/A | 8596 | N/A | N/A | N/A | 219 | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of key this compound-based energetic materials.
Protocol 1: Synthesis of N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) [1]
This protocol describes the synthesis of a highly stable and insensitive energetic material through the condensation of this compound with a tetrazine derivative.
Materials:
-
3,5-diamino-1,2,4-triazole (this compound, DAT)
-
3,6-dichloro-1,2,4,5-tetrazine
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
To a solution of 3,5-diamino-1,2,4-triazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 3,6-dichloro-1,2,4,5-tetrazine in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 12 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with distilled water, and dry under vacuum to yield the final product.
Protocol 2: General Procedure for the Formation of Energetic Salts of this compound Derivatives
This protocol outlines a general method for the synthesis of energetic salts from a this compound-derived base and an energetic acid.
Materials:
-
This compound-based compound (e.g., 3,6-Diamino-1H-[1][2][4]triazolo[4,3-b][1][2][4]triazole)[5]
-
Energetic acid (e.g., Picric acid, 3,5-dinitro-1,2,4-triazolate)
-
Solvent (e.g., Ethanol, Water)
Procedure:
-
Dissolve the this compound-based compound in the chosen solvent, with gentle heating if necessary.
-
In a separate flask, dissolve the energetic acid in the same solvent.
-
Slowly add the acid solution to the solution of the this compound derivative with constant stirring.
-
A precipitate will form immediately or upon cooling.
-
Stir the mixture for an additional 1-2 hours to ensure complete reaction.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold solvent and then dry it in a desiccator.
Visualizations
Diagram 1: Synthesis of a Tetrazine-Triazole Energetic Material
References
- 1. Energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles with low toxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Energetic Salts Based on 3,5-Bis(dinitromethyl)-1,2,4-triazole Monoanion and Dianion: Controllable Preparation, Characterization, and High Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. par.nsf.gov [par.nsf.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Notes and Protocols: The Use of Guanazole in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanazole, chemically known as 3,5-diamino-1,2,4-triazole, is a versatile and highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring a stable triazole core with two reactive amino groups, allows for diverse chemical modifications, leading to the creation of novel molecules with significant therapeutic potential. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications of this compound in Medicinal Chemistry
This compound's structure is a valuable scaffold for developing new therapeutic agents. The triazole ring is metabolically stable and can participate in hydrogen bonding and dipole interactions, which are crucial for drug-target binding.[1] Key applications include:
-
Synthesis of Fused Heterocyclic Systems: this compound is an excellent precursor for the synthesis of fused bicyclic and polycyclic systems, such as triazolopyrimidines and triazolotriazines. These fused systems are often explored for their potential as kinase inhibitors and anticancer agents.
-
Development of Kinase Inhibitors: The 1,2,4-triazole scaffold is a common feature in many kinase inhibitors. By modifying the amino groups of this compound, researchers can design and synthesize targeted inhibitors for various kinases involved in cell signaling pathways.
-
Anticancer Drug Discovery: Derivatives of this compound have shown promising anticancer activity. For instance, substituted 3,5-diamino-1,2,4-triazoles have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in chromatin remodeling and a target for cancer therapy.
-
Antimicrobial Agents: The triazole core is a hallmark of many successful antifungal drugs. This compound can be used as a starting material to develop new antifungal and antibacterial agents.
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of this compound
This protocol describes the regioselective synthesis of N-alkylated derivatives of this compound, which are important intermediates for further functionalization.
Reaction Scheme:
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound (3,5-diamino-1,2,4-triazole)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound derivative.
Quantitative Data for N-Alkylated this compound Derivatives:
| Compound | R-Group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Benzyl | 61 | 173-175 | 4.16 (d, 2H, CH₂), 4.86 (s, 2H, NH₂), 5.85 (t, 1H, NH), 6.04 (s, 2H, NH₂), 7.11-7.30 (m, 10H, 2Ph) |
| 2 | 4-Methoxybenzyl | 70 | 238-240 | 3.69 (s, 3H, OMe), 3.70 (s, 3H, OMe), 4.11 (d, 2H, CH₂), 5.50 (br.s, 3H, NH+NH₂), 6.82 (m, 2H, arom.), 6.92 (s, 1H, arom.), 10.70 (br.s, 1H, NH) |
| 3 | 4-Bromobenzyl | 78 | 207-208 | 4.19 (d, 2H, CH₂), 5.42 (br.s, 2H, NH₂), 6.15 (br.s, 1H, NH), 7.25 (m, 2H, arom.), 7.37 (m, 1H, arom.), 7.47 (s, 1H, arom.), 10.73 (br.s, 1H, NH) |
(Data adapted from Chernyshev, V. M., et al. Russian Journal of Applied Chemistry, 2006)[4]
Protocol 2: Synthesis of Fused Triazolo[1,5-a][5][6][7]triazines
This protocol outlines the synthesis of 5,7-diamino[4][5][6]triazolo[1,5-a][5][7][8]triazines, which are of interest as potential dihydrofolate reductase (DHFR) inhibitors.[6]
Reaction Scheme:
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of Guanazole's Anti-Leukemic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukemia, a group of cancers affecting blood-forming tissues, remains a significant therapeutic challenge due to issues like drug resistance and relapse.[1] Guanazole, a triazole derivative, has been investigated for its potential as an antineoplastic agent.[2] This application note provides a comprehensive set of protocols to systematically evaluate the in vitro anti-leukemic effects of this compound. The described assays are fundamental for determining the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in leukemia cell lines. These methods are crucial first steps in the preclinical screening of potential anti-cancer drugs.[1][3]
Materials and Reagents
-
Cell Lines: Human leukemia cell lines (e.g., K562 - Chronic Myeloid Leukemia, NB4 - Acute Promyelocytic Leukemia, THP-1 - Acute Monocytic Leukemia).[4][5]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 100 mM) and stored at -20°C.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.[6]
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, Binding Buffer.[7]
-
Cell Cycle Analysis: Propidium Iodide (PI) staining solution, RNase A, 70% ethanol.
-
Equipment: Humidified CO2 incubator (37°C, 5% CO2), microplate reader, flow cytometer, inverted microscope, centrifuge, multichannel pipette.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of leukemia cells by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[7]
-
Cell Treatment: Seed 5 x 10⁵ cells in a 6-well plate and treat with this compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression. Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]
Data Presentation
Quantitative data should be summarized in clear, concise tables for comparative analysis.
Table 1: IC50 Values of this compound on Leukemia Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| K562 | Value |
| NB4 | Value |
| THP-1 | Value |
| Normal PBMCs | Value |
Table 2: this compound-Induced Apoptosis in K562 Cells (24h)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Table 3: Effect of this compound on Cell Cycle Distribution in K562 Cells (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound (NSC-1895) in the treatment of childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mebendazole exhibits potent anti-leukemia activity on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro chemosensitivity test for the screening of anti-cancer drugs in childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidine-reactive agent phenylglyoxal induces DNA damage and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Guanazole: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Guanazole (3,5-diamino-1,2,4-triazole) has emerged as a privileged scaffold in organic synthesis, serving as a versatile building block for the construction of a diverse array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Its unique structural features, including multiple nitrogen atoms and amino functionalities, allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of novel bioactive molecules and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the development of enzyme inhibitors.
Application Notes
This compound's utility as a synthetic building block stems from the reactivity of its amino groups and the triazole ring. The amino groups can be readily functionalized through reactions with various electrophiles, while the triazole core can participate in cycloaddition and condensation reactions to form fused heterocyclic systems. This versatility has been exploited to create libraries of compounds for drug discovery, leading to the identification of potent inhibitors of various enzymes.
One notable application of the this compound scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1) , an enzyme implicated in the regulation of gene expression and a promising target for cancer therapy.[1] By functionalizing the amino groups of the this compound core with various aromatic and aliphatic substituents, researchers have developed potent and selective LSD1 inhibitors.[1]
The general synthetic approach involves the reaction of a substituted precursor with hydrazine to form the 3,5-diamino-1,2,4-triazole ring. The resulting this compound derivative can then be further modified to optimize its biological activity. The modular nature of this synthesis allows for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.
General Synthetic Workflow for this compound-Based LSD1 Inhibitors
Caption: A generalized workflow for the synthesis of LSD1 inhibitors from a this compound scaffold.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of key intermediates and final this compound-based LSD1 inhibitors.
| Compound | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound Nitrate | Hydrazine Hydrate | Nitric Acid | Water | 40-60 | 2 | Not specified | [2] |
| N-substituted N'-cyano-S-methylisothioureas | Dimethyl N-cyanodithiocarbonimidate | Aryl- or arylalkylamines | Not specified | Not specified | Not specified | Not specified | [2] |
| 3,5-diamino-1,2,4-triazoles (8) | N-substituted N'-cyano-S-methylisothioureas (7) | Hydrazine | Not specified | Not specified | Not specified | Not specified | [2] |
| 5,7-diamino[2][3][4]triazolo[1,5-a][3][5]triazines (2) | 3,5-diamino-1,2,4-triazoles (8) | Cyanoguanidine | Not specified | Not specified | Not specified | Not specified | [2] |
| This compound Derivative (6) | Intermediate (26) | Hydrazine | Not specified | 90 (microwave) | 10 min | Not specified | [1] |
| Compound | IC50 for LSD1 (µM) | Reference |
| Inhibitor 2 | > 100 | [1] |
| Inhibitor 6 | 1.8 | [1] |
| Inhibitor 7 | 2.5 | [1] |
| Inhibitor 32 | 3.2 | [1] |
| Inhibitor 35 | 6.2 | [1] |
| Inhibitor 37 | 7.5 | [1] |
| Inhibitor 39 | 9.8 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-diamino-1,2,4-triazole Nitrate[2]
This protocol describes the synthesis of a this compound salt, which can be used as a precursor for further derivatization.
Materials:
-
Hydrazine hydrate
-
Nitric acid (11.41 M aqueous solution)
-
Dicyandiamide
Procedure:
-
To 48.6 ml (50 g, 1 mol) of hydrazine hydrate, add 175 ml of an 11.41 M aqueous solution of nitric acid (2 mol) with stirring and cooling, ensuring the temperature does not exceed 60 °C.
-
To the resulting solution, add 84 g of dicyandiamide at a temperature of 40-60 °C with stirring.
-
Stir the solution at this temperature for two hours and then filter.
-
Cool the filtrate and maintain it at 0-5 °C for 30 minutes.
-
Filter the precipitate that forms and recrystallize it twice from water to obtain 3,5-diamino-1,2,4-triazole nitrate.
Protocol 2: Synthesis of N-Substituted 3,5-diamino-1,2,4-triazoles[4]
This protocol outlines a general method for the regioselective synthesis of N-alkylated this compound derivatives.
Materials:
-
3,5-diamino-1,2,4-triazole nitrate or 1-acetyl-3,5-diamino-1,2,4-triazole
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the 3,5-diamino-1,2,4-triazole precursor in a suitable solvent such as ethanol.
-
Add a base, such as sodium ethoxide, to the solution.
-
Add the alkylating agent to the reaction mixture.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted 3,5-diamino-1,2,4-triazole.
Spectroscopic Data for a Representative N-benzyl-3,5-diamino-1,2,4-triazole:
-
¹H NMR (DMSO-d₆, δ, ppm): 4.16 d (2H, CH₂, J = 6.5 Hz), 4.86 s (2H, NH₂), 5.85 t (1H, NH, J = 6.5 Hz), 6.04 s (2H, NH₂), 7.11-7.30 m (5H, Ph).[4]
Protocol 3: Synthesis of a 3,5-diaminotriazole-based LSD1 Inhibitor (Compound 6)[1]
This protocol describes the final step in the synthesis of a potent LSD1 inhibitor.
Materials:
-
Intermediate 26 (N'-(1-(2-chloro-6-phenoxyphenyl)methyl)-N-cyano-S-methylisothiourea)
-
Hydrazine
-
Microwave reactor
Procedure:
-
Treat intermediate 26 with hydrazine in a microwave reactor.
-
Heat the reaction mixture to 90 °C for 10 minutes.
-
After cooling, purify the reaction mixture to obtain the desired 3,5-diaminotriazole LSD1 inhibitor (6).
Signaling Pathway
The following diagram illustrates the role of LSD1 in gene regulation and how its inhibition by this compound-based compounds can affect cellular processes. LSD1 demethylates histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, this compound derivatives can lead to an increase in H3K4 methylation, thereby altering gene expression patterns.
Caption: Mechanism of action of this compound-based LSD1 inhibitors in regulating gene expression.
By providing a versatile and readily functionalizable scaffold, this compound continues to be a valuable building block in the quest for novel therapeutics and advanced materials. The protocols and data presented here offer a foundation for researchers to explore the rich chemistry of this compound and its derivatives in their own research endeavors.
References
- 1. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Guanazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Guanazole (3,5-diamino-1,2,4-triazole), a heterocyclic compound with applications in medicinal chemistry and as an energetic material intermediate.[1] The following protocols are designed to assist in the purity assessment, structural elucidation, and physicochemical analysis of this compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Both reversed-phase and mixed-mode chromatography can be employed.
Quantitative Data Summary: HPLC
| Parameter | Method 1: Reversed-Phase | Method 2: Mixed-Mode |
| Column | Newcrom R1 | Primesep 100 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Acetonitrile (MeCN) and Water with Sulfuric Acid |
| Detection | UV-Vis | UV-Vis, MS-compatible (with formic acid) |
| Application | Purity assessment, pharmacokinetics | Separation from related compounds like Guanylurea |
Experimental Protocol: Reversed-Phase HPLC for this compound Purity
This protocol is adapted from a method for the separation of this compound on a Newcrom R1 column.[2]
1. Objective: To determine the purity of a this compound sample by separating it from potential impurities.
2. Materials:
- This compound sample
- HPLC-grade Acetonitrile (MeCN)
- HPLC-grade Water
- Phosphoric acid (or formic acid for MS-compatibility)
- 0.45 µm syringe filters
3. Instrumentation:
- HPLC system with a UV-Vis detector
- Newcrom R1 column (or equivalent C18 column)
4. Procedure:
- Sample Preparation:
- Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- Mobile Phase Preparation:
- Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 30:70 v/v).
- Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous portion of the mobile phase to improve peak shape. For mass spectrometry detection, replace phosphoric acid with formic acid.[2]
- Degas the mobile phase before use.
- HPLC Conditions:
- Column: Newcrom R1
- Mobile Phase: Isocratic elution with the prepared MeCN/Water/Acid mixture.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: Ambient
- Detection: UV at 210 nm
- Data Analysis:
- Analyze the resulting chromatogram to determine the retention time of this compound.
- Calculate the purity of the sample by determining the peak area of this compound relative to the total peak area of all components in the chromatogram.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
Quantitative Data Summary: 13C NMR
| Parameter | Value | Reference |
| 13C Chemical Shift (Solid State) | ~159 ppm | F. Fernandez-Lazaro, et al. (1989)[3] |
Experimental Protocol: 1H and 13C NMR Spectroscopy
1. Objective: To obtain 1H and 13C NMR spectra of this compound for structural confirmation.
2. Materials:
- This compound sample
- Deuterated solvent (e.g., DMSO-d6 or D2O)
3. Instrumentation:
- NMR Spectrometer (e.g., 400 MHz or higher)
4. Procedure:
- Sample Preparation:
- Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
- Instrument Setup:
- Place the NMR tube in the spectrometer.
- Tune and shim the instrument to achieve a homogeneous magnetic field.
- Data Acquisition:
- Acquire a 1H NMR spectrum.
- Subsequently, acquire a 13C NMR spectrum.
- Data Analysis:
- Process the raw data using appropriate software (Fourier transformation, phase correction, and baseline correction).
- Analyze the chemical shifts, integration (for 1H), and coupling patterns to confirm the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Quantitative Data Summary: Mass Spectrometry
| Parameter | Value | Reference |
| Molecular Weight | 99.1 g/mol | [3] |
| Exact Mass | 99.054495 g/mol | [3] |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Objective: To determine the molecular weight of this compound.
2. Materials:
- This compound sample
- HPLC-grade Methanol or Acetonitrile
- Formic acid
3. Instrumentation:
- Mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
4. Procedure:
- Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a mixture of methanol or acetonitrile and water, with a small amount of formic acid (0.1%) to promote ionization.
- Instrument Setup:
- Infuse the sample solution directly into the mass spectrometer or inject it into an LC-MS system.
- Set the ESI source to positive ion mode.
- Optimize source parameters (e.g., capillary voltage, drying gas flow, and temperature).
- Data Acquisition:
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
- Data Analysis:
- Identify the molecular ion peak [M+H]+. The expected m/z for [C2H5N5+H]+ is approximately 100.06.
Logical Diagram for Spectroscopic Analysis
Caption: Logical flow for the spectroscopic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol: FT-IR Spectroscopy
1. Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
2. Materials:
- This compound sample
- KBr (for pellet preparation) or a solvent transparent in the IR region.
3. Instrumentation:
- FT-IR Spectrometer
4. Procedure:
- Sample Preparation (KBr Pellet):
- Mix a small amount of this compound (1-2 mg) with about 100 mg of dry KBr powder.
- Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition:
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm-1.
- Data Analysis:
- Identify the characteristic absorption bands for N-H stretching (amine groups), C=N stretching (triazole ring), and N-H bending.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.
Experimental Protocol: UV-Visible Spectroscopy
1. Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
2. Materials:
- This compound sample
- Spectroscopic grade solvent (e.g., water or ethanol)
3. Instrumentation:
- UV-Vis Spectrophotometer
4. Procedure:
- Sample Preparation:
- Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
- Data Acquisition:
- Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).
- Data Analysis:
- Determine the λmax from the spectrum.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.
Quantitative Data Summary: Physical and Thermal Properties
| Parameter | Value | Reference |
| Appearance | Colorless crystals or faintly yellow powder | [4] |
| Melting Point | 202-205 °C | [4] |
| Density | 1.686 g/cm3 | [4] |
Experimental Protocol: TGA and DSC
1. Objective: To evaluate the thermal stability and determine the melting point of this compound.
2. Materials:
- This compound sample (a few milligrams)
3. Instrumentation:
- Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
4. Procedure:
- Instrument Setup:
- Calibrate the instrument for temperature and heat flow.
- Sample Preparation:
- Accurately weigh 2-5 mg of the this compound sample into an aluminum pan.
- Data Acquisition:
- Place the sample pan in the instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
- Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
- Data Analysis:
- From the TGA curve, determine the onset of decomposition.
- From the DSC curve, determine the melting point (peak of the endothermic event).
Workflow for Thermal Analysis
Caption: General workflow for TGA/DSC analysis of this compound.
Structural and Elemental Analysis
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of this compound.
Application Note: X-ray crystallography has been used to determine the crystal structure of this compound monohydrate, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[6] This technique is crucial for understanding the solid-state properties of the compound.
Protocol: Single-Crystal X-ray Diffraction (General Steps)
1. Objective: To determine the crystal structure of this compound.
2. Materials:
- High-quality single crystals of this compound.
3. Instrumentation:
- Single-crystal X-ray diffractometer.
4. Procedure:
- Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation of an aqueous solution.[6]
- Data Collection:
- Mount a suitable crystal on the diffractometer.
- Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
- Structure Solution and Refinement:
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data.
- Data Analysis:
- Analyze the final crystal structure to obtain information on bond lengths, angles, and intermolecular interactions.
Elemental Analysis
Elemental analysis is a fundamental technique to determine the elemental composition of this compound and to support its purity.
Application Note: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the this compound sample. The experimental values should be in close agreement with the theoretical values for the molecular formula C2H5N5.
Protocol: Elemental Analysis (General)
1. Objective: To determine the elemental composition (C, H, N) of this compound.
2. Materials:
- A pure, dry sample of this compound.
3. Instrumentation:
- Elemental Analyzer.
4. Procedure:
- Sample Preparation:
- Accurately weigh a small amount of the dried this compound sample.
- Analysis:
- The sample is combusted in a high-temperature furnace.
- The resulting gases (CO2, H2O, N2) are separated and quantified by a detector.
- Data Analysis:
- The instrument software calculates the percentage of each element.
- Compare the experimental percentages with the theoretical values for C2H5N5 (C: 24.24%, H: 5.09%, N: 70.67%).
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound, CAS No. 1455-77-2 - iChemical [ichemical.com]
- 5. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 6. journals.iucr.org [journals.iucr.org]
In Vitro Efficacy of Guanazole on Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Guanazole (3,5-diamino-1,2,4-triazole) is a small molecule inhibitor of ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides. This process is an essential step for DNA synthesis and repair. By targeting RNR, this compound effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the inhibition of DNA replication and subsequent cell death in rapidly proliferating cancer cells. These application notes provide a summary of the in vitro testing of this compound on various cancer cell lines, detailing its cytotoxic effects and mechanism of action. The included protocols offer standardized methods for evaluating the efficacy of this compound in a laboratory setting.
Data Presentation
The cytotoxic effects of this compound have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Leukemia | Not explicitly quantified in the provided search results. However, it is mentioned as being cytotoxic. |
| Walker 256 | Carcinosarcoma | Not explicitly quantified in the provided search results. However, it is mentioned as being cytotoxic. |
| Human Lymphoblastoid Cells | Leukemia/Lymphoma | Not explicitly quantified in the provided search results. However, it is mentioned as being cytotoxic. |
| Human Epidermoid Carcinoma Cells | Carcinoma | Effects on DNA synthesis are noted, but specific IC50 values are not provided in the search results. |
Note: The provided search results confirm the cytotoxic activity of this compound against these cell lines but do not contain specific IC50 values. Further literature search is recommended to obtain this quantitative data.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of ribonucleotide reductase, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. The inhibition of RNR depletes the intracellular pool of dNTPs, which are essential for DNA replication. This lack of necessary building blocks for new DNA strands leads to replication stress and the activation of the DNA damage response (DDR) pathway. This, in turn, can trigger cell cycle checkpoints, primarily at the G1/S phase, to halt cell proliferation and allow for potential DNA repair. If the damage is too severe, the cell is directed towards programmed cell death, or apoptosis.
Caption: this compound inhibits ribonucleotide reductase, leading to DNA synthesis inhibition and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on cancer cell lines.
Experimental Workflow
The general workflow for testing this compound in vitro involves culturing cancer cells, treating them with a range of this compound concentrations, and then assessing cell viability, apoptosis, and protein expression changes.
Troubleshooting & Optimization
Technical Support Center: Guanazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Guanazole (3,5-diamino-1,2,4-triazole) for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yields in this compound synthesis can stem from several factors, primarily related to the choice of reactants, solvent, and reaction conditions.
Potential Causes & Solutions:
-
Incorrect Hydrazine Salt: Using hydrazine monohydrochloride in alcohol or hydrazine hydrate in water is known to produce poor yields. A significant improvement, achieving nearly theoretical yields, is observed when reacting dicyandiamide with a hydrazine dihydrohalide (like dihydrochloride or dihydrobromide) in an aqueous solution.[1]
-
Suboptimal Reactant Ratio: While the reaction can proceed with an excess of either dicyandiamide or hydrazine salt, an equimolar ratio is preferable for maximizing yield and avoiding unnecessary waste and recovery steps.[1]
-
Inappropriate Solvent: The use of alcohol as a solvent with hydrazine monohydrochloride results in poor yields. Water is the recommended solvent when using hydrazine dihydrohalide for a high-yield synthesis.[1]
-
Improper Temperature Control: The reaction temperature influences the reaction rate. At 50°C, a fair yield is obtained within an hour, with the reaction being substantially complete in two hours. At higher temperatures, around 100°C, the reaction completes in a few minutes.[1] Careful control of the exothermic reaction is necessary to prevent the formation of byproducts.[1]
-
Losses during Work-up and Purification: Significant product loss can occur during isolation and purification. Optimizing the work-up procedure, such as the choice of neutralization base and extraction solvent, is crucial.[1][2]
Q2: I am observing the formation of an insoluble byproduct. What is it and how can I avoid it?
The formation of an insoluble byproduct is likely guanazothis compound.
Cause & Prevention:
-
Excess Dicyandiamide and Extended Reaction Time: Using an excess of dicyandiamide (e.g., 1.1-1.9 mols per mol of hydrazine salt) and extending the reaction time to 4-8 hours can deliberately lead to the formation of guanazothis compound.[1]
-
Mitigation: To avoid this byproduct, maintain a close to equimolar ratio of dicyandiamide to hydrazine salt and adhere to the recommended reaction times. If guanazothis compound does form, it can be separated by filtration from the aqueous solution before recovering the this compound.[1]
Q3: What is the optimal procedure for neutralizing the reaction mixture and isolating this compound?
After the initial reaction between dicyandiamide and hydrazine dihydrohalide, the resulting this compound hydrohalide needs to be neutralized to obtain the free base.
Procedure:
-
Cooling: Cool the reaction mixture after completion.
-
Neutralization: Add a solution of a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate (Na₂CO₃) to neutralize the this compound hydrohalide.[1] Using NaOH will also convert ammonium chloride to the less methanol-soluble sodium chloride.[1]
-
Evaporation: Evaporate the neutralized solution to dryness under reduced pressure.[1]
-
Extraction: Extract the dry residue with boiling methanol.[1]
-
Crystallization: Evaporate the methanol solution to a low volume and filter to collect the this compound crystals. A yield of 97% has been reported using this method.[1]
Q4: Can I use a different method to synthesize this compound?
While the reaction of dicyandiamide with hydrazine dihydrohalide is a high-yield method, other synthetic routes exist, though they may not be as efficient. For instance, Guanazine (3,4,5‐triamino‐4H‐1,2,4‐triazole), a related compound, can be synthesized from thiosemicarbazide and mercuric oxide or through a pyrolytic reaction of the S‐methylisothio ether of thiosemicarbazide.[3]
Data Presentation: Reaction Parameters for High-Yield this compound Synthesis
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Reactants | Dicyandiamide and Hydrazine Dihydrohalide | Substantially theoretical yield | [1] |
| Solvent | Water | High yield | [1] |
| Reactant Ratio | Equimolar | Excellent yield, avoids waste | [1] |
| Temperature | 30°C - 100°C | Reaction completes in minutes to hours | [1] |
| Neutralizing Agent | NaOH, KOH, Na₂CO₃ | Effective neutralization of this compound hydrohalide | [1] |
| Purification | Methanol extraction and crystallization | 97% yield of this compound crystals | [1] |
Experimental Protocols
High-Yield Synthesis of this compound from Dicyandiamide and Hydrazine Dihydrochloride
This protocol is adapted from the method described in US Patent 2,648,671.[1]
Materials:
-
Dicyandiamide
-
Hydrazine Dihydrochloride
-
Sodium Hydroxide
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, prepare an aqueous solution of hydrazine dihydrochloride.
-
Addition of Dicyandiamide: While stirring, add an equimolar amount of dicyandiamide to the hydrazine dihydrochloride solution.
-
Reaction: Heat the mixture to a temperature between 50°C and 100°C. Maintain the temperature and continue stirring for 1-2 hours at 50°C or for a few minutes at 100°C, until the reaction is complete. Monitor the reaction progress if possible.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Neutralization: Prepare a solution of 2 molar equivalents of sodium hydroxide in water. Slowly add the sodium hydroxide solution to the cooled reaction mixture to neutralize the this compound hydrochloride.
-
Solvent Removal: Evaporate the neutralized solution to dryness under reduced pressure.
-
Extraction: Add 1.5 liters of boiling methanol to the dry residue and stir to extract the this compound.
-
Isolation: Filter the hot methanol solution.
-
Crystallization: Concentrate the filtrate by evaporating the methanol to a low volume.
-
Drying: Filter the resulting this compound crystals and dry them appropriately.
Visualizations
Caption: Workflow for this compound Synthesis
References
Troubleshooting low yield in 1,2,4-triazole synthesis from aminoguanidinium
Welcome to the technical support center for the synthesis of 1,2,4-triazoles from aminoguanidinium salts. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of 1,2,4-triazoles from aminoguanidinium salts?
A1: Low yields are a frequent challenge and can stem from several factors. The most common issues include incomplete reaction, degradation of starting materials or products at high temperatures, and formation of side products. Reaction conditions such as temperature and reaction time are critical variables. For instance, traditional heating methods often require high temperatures and long reaction times, which can lead to product degradation.[1]
Q2: Which aminoguanidinium salt is best to use: bicarbonate or hydrochloride?
A2: Both aminoguanidine bicarbonate and hydrochloride are commonly used. Aminoguanidine bicarbonate is often used in reactions with carboxylic acids, where the bicarbonate salt is reacted directly.[2][3] In some procedures, the aminoguanidine salt is first converted to its hydrochloride salt in situ or used directly.[3] The choice may depend on the specific carboxylic acid used and the desired reaction conditions.
Q3: Can microwave synthesis improve my yield?
A3: Yes, microwave irradiation has been shown to be an effective method for improving yields and significantly shortening reaction times in 1,2,4-triazole synthesis.[3][4] This is often due to the rapid and uniform heating which can minimize the formation of degradation products that may occur with prolonged heating.
Q4: What are typical side products in this synthesis?
A4: While the direct reaction of aminoguanidine with a carboxylic acid is quite clean, side reactions can occur. One potential side reaction, especially if an acylhydrazine intermediate is formed and subjected to dehydrating conditions, is the formation of 1,3,4-oxadiazoles. However, this is more characteristic of syntheses starting from acylhydrazines. In the context of using aminoguanidine, incomplete cyclization or formation of other condensation products are possibilities, though less commonly reported.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired 1,2,4-triazole. How can I improve this?
A: Low yield is a common problem that can be addressed by systematically evaluating several factors. Refer to the troubleshooting workflow below for a systematic approach.
-
Purity of Starting Materials: Ensure that the aminoguanidine salt and the carboxylic acid are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature and Time: The reaction of aminoguanidine with carboxylic acids often requires elevated temperatures to drive the cyclization and dehydration. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition.
-
Conventional Heating: For the synthesis of 3-amino-1,2,4-triazole from aminoguanidine bicarbonate and formic acid, a temperature of 120°C for 5 hours has been reported to give a high yield.[2] For other carboxylic acids, the optimal temperature may be higher.
-
Microwave Synthesis: A general condition for the synthesis of 5-substituted 3-amino-1,2,4-triazoles is heating at 180°C for 3 hours in a sealed microwave vial.[3]
-
-
Removal of Water: The final step of the reaction is a dehydration to form the aromatic triazole ring. Efficient removal of water can help drive the reaction to completion. In conventional heating setups, this is often achieved by heating at a temperature above the boiling point of water.
-
Molar Ratio of Reactants: An excess of the carboxylic acid is sometimes used to ensure complete conversion of the aminoguanidine. For example, a slight excess of formic acid (1.05 moles per mole of aminoguanidine bicarbonate) is used in one reported procedure.[2] In another general procedure using microwave synthesis, a 1.2 molar excess of the carboxylic acid is used.[3]
Issue 2: Difficulty in Product Purification
Q: My final product is difficult to purify and appears to be a mixture. What are the best purification strategies?
A: Purification of 1,2,4-triazoles can often be achieved through recrystallization.
-
Recrystallization: Ethanol is a commonly used solvent for the recrystallization of 3-amino-1,2,4-triazole.[2] For other derivatives, a survey of different solvents may be necessary to find a suitable system.
-
Acid-Base Extraction: Since 1,2,4-triazoles are weakly basic, they can sometimes be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Quantitative Data Summary
The yield of 5-substituted 3-amino-1,2,4-triazoles is dependent on the carboxylic acid used in the synthesis. The following table summarizes yields obtained from the reaction of aminoguanidine bicarbonate with various carboxylic acids under microwave irradiation at 180°C for 3 hours.[3]
| Carboxylic Acid Used | R-Group in Product | Yield (%) |
| Propionic acid | Ethyl | 86 |
| Butyric acid | Propyl | 81 |
| Valeric acid | Butyl | 78 |
| Isovaleric acid | Isobutyl | 76 |
| Cyclopropanecarboxylic acid | Cyclopropyl | 72 |
| Cyclobutanecarboxylic acid | Cyclobutyl | 70 |
| Cyclopentanecarboxylic acid | Cyclopentyl | 68 |
| Benzoic acid | Phenyl | 65 |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2,4-triazole via Conventional Heating
This protocol is adapted from Organic Syntheses.[2]
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL round-bottomed flask, add 48 g (1.05 moles) of 98-100% formic acid.
-
Cautiously heat the foaming mixture with gentle swirling until gas evolution ceases and a clear solution is formed.
-
Maintain the solution at 120°C for 5 hours.
-
After cooling, add 500 mL of 95% ethanol and heat to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol solution to dryness to obtain the crude product.
-
The product can be recrystallized from ethanol. The expected yield is 95-97%.
Protocol 2: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
This general procedure is adapted from a method described by Ghimp et al.[3]
-
In a flask, mix 1.36 g (0.01 mol) of aminoguanidine bicarbonate with 1.25 mL (0.015 mol) of 37% hydrochloric acid and stir for 1 hour.
-
Evaporate the water to obtain dry aminoguanidine hydrochloride.
-
In a 10 mL microwave process vial, mix the prepared aminoguanidine hydrochloride with the desired carboxylic acid (0.012 mol).
-
Seal the vial and irradiate the mixture at 180°C for 3 hours in a microwave reactor.
-
After cooling, the product can be purified, typically by recrystallization.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of 3-amino-1,2,4-triazole.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in 1,2,4-triazole synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Guanazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with guanazole (3,5-diamino-1,2,4-triazole) and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing the parent this compound (3,5-diamino-1,2,4-triazole)?
A1: The most widely used method is the reaction of dicyandiamide with a hydrazine salt, typically hydrazine dihydrochloride or hydrazine hydrate with an acid, in an aqueous solution. This method is often favored for its high yields and the availability of inexpensive starting materials.[1][2]
Q2: My reaction to synthesize this compound is producing a significant amount of an insoluble white byproduct. What is it and how can I avoid it?
A2: The insoluble white byproduct is likely guanazothis compound. Its formation is favored when using an excess of dicyandiamide and extending the reaction time.[3] To minimize its formation, it is crucial to maintain a close to equimolar ratio of dicyandiamide to the hydrazine salt and to carefully control the reaction time.[4]
Q3: I am experiencing low yields in my this compound synthesis. What are the key parameters to optimize?
A3: Low yields can be attributed to several factors. Key parameters to investigate include:
-
Reactant Stoichiometry: An equimolar ratio of dicyandiamide to hydrazine salt is generally preferred for optimal yields of this compound.[4]
-
Reaction Temperature: The reaction can be performed at temperatures ranging from 30-100°C. Higher temperatures can significantly shorten the reaction time, but may also lead to the formation of impurities if not carefully controlled.[4]
-
pH of the reaction medium: The pH can influence the reaction outcome. For instance, using hydrazine dihydrochloride creates an acidic environment that can promote the desired reaction.[1]
-
Solvent: Water is the most common and effective solvent for the synthesis of this compound from dicyandiamide and hydrazine salts.[1]
Q4: Can I use microwave irradiation to speed up the synthesis of this compound derivatives?
A4: Yes, microwave-assisted synthesis can be a very effective method for preparing this compound derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Ensure an accurate equimolar ratio of dicyandiamide and hydrazine salt. 2. Increase the reaction temperature within the recommended range (e.g., 50-100°C).[4] 3. Monitor the reaction progress using TLC and extend the reaction time if necessary. 4. Use fresh, high-purity reagents. |
| Formation of Guanazothis compound Byproduct | 1. Excess dicyandiamide used. 2. Prolonged reaction time. | 1. Use an equimolar or slight excess of the hydrazine salt relative to dicyandiamide. 2. Reduce the reaction time. For example, at 100°C, the reaction can be complete in a few minutes.[4] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. The product is soluble in the recrystallization solvent. | 1. Optimize reaction conditions to ensure complete conversion. 2. This compound can be effectively purified by recrystallization from water or extraction with boiling methanol.[1][4] |
| Reaction is too Exothermic and Difficult to Control | Rapid addition of dicyandiamide to the hot hydrazine salt solution. | Add the dicyandiamide portion-wise to the aqueous solution of the hydrazine salt to better control the reaction temperature. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the synthesis of this compound and its derivatives under various conditions.
Table 1: Synthesis of this compound from Dicyandiamide and Hydrazine Salts
| Hydrazine Salt | Molar Ratio (Hydrazine:Dicyandiamide) | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Hydrazine Dihydrochloride | 1:1 | Water | 30-100 | 0.5 - 2 | ~97 | [1][4] |
| Hydrazine Hydrate / Nitric Acid | 1:1 (with 2 eq. HNO₃) | Water | 40-60 | 2 | High | [1] |
| Hydrazine Sulphate | 1:2 | Water | 70 | 7 | High (Guanazothis compound) | [3] |
Table 2: Microwave-Assisted Synthesis of 3-Amino-5-substituted-1,2,4-triazoles
| Carboxylic Acid | Aminoguanidine Salt | Solvent | Temperature (°C) | Time (minutes) | Yield (%) | Reference |
| Aliphatic Acids | Aminoguanidine Bicarbonate | None | 170 | 25 | 70-85 | [5][6] |
| Benzoic Acid | Aminoguanidine Bicarbonate | Isopropanol | 170 | 25 | 85 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (3,5-Diamino-1,2,4-triazole) from Dicyandiamide and Hydrazine Dihydrochloride
Materials:
-
Dicyandiamide
-
Hydrazine dihydrochloride
-
Deionized water
-
Sodium hydroxide
-
Methanol
Procedure:
-
In a reaction flask equipped with a stirrer and a condenser, dissolve hydrazine dihydrochloride (1 mole) in water.
-
Heat the solution to the desired reaction temperature (e.g., 50-100°C).
-
Slowly add dicyandiamide (1 mole) portion-wise to the heated solution to control the exothermic reaction.
-
Maintain the reaction mixture at the chosen temperature for 1-2 hours. The reaction is substantially complete in a few minutes at higher temperatures.[4]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the solution.
-
Neutralize the this compound hydrochloride by adding a solution of sodium hydroxide (2 moles).
-
Evaporate the solution to dryness under reduced pressure.
-
Extract the dry residue with boiling methanol.
-
Evaporate the methanol solution to a low volume and filter to obtain the this compound crystals. A yield of up to 97% can be expected.[1]
Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-phenyl-1,2,4-triazole
Materials:
-
Benzoic acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (37%)
-
Isopropanol
Procedure:
-
In a microwave reaction vial, mix aminoguanidine bicarbonate (0.1 mol) with a 37% solution of HCl (0.15 mol) and stir for 2 hours.
-
Add benzoic acid (0.1 mol) and isopropanol to the vial.
-
Seal the reaction vial and place it in a microwave synthesizer.
-
After the reaction, cool the vial to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold isopropanol, and dry to obtain the 3-amino-5-phenyl-1,2,4-triazole.
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound derivatives.
Signaling Pathway: Inhibition of LSD1 by this compound Derivatives
Some this compound derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[8][9] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4), a modification associated with gene activation. By inhibiting LSD1, these this compound derivatives can prevent the demethylation of H3K4, leading to changes in gene expression that can be beneficial in the treatment of certain cancers.[10][11]
References
- 1. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]
- 2. CN105968058A - Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Guanazothis compound derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2648671A - Preparation of this compound - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry [rjpbr.com]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A) - PMC [pmc.ncbi.nlm.nih.gov]
Guanazole purification techniques and best practices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Guanazole (3,5-Diamino-1,2,4-triazole). The information provided is based on general chemical principles and available physicochemical data.
Troubleshooting Guide
Users may encounter several issues during the purification of this compound. This guide addresses common problems in a question-and-answer format.
Q1: My crude this compound is discolored (e.g., yellow or brown). How can I remove the color?
A1: Discoloration in crude this compound samples often indicates the presence of impurities. Activated charcoal is commonly used to remove colored impurities.
-
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of hot water to create a saturated solution.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the this compound) to the hot solution.
-
Stir the mixture for 5-10 minutes.
-
Perform a hot gravity filtration to remove the activated charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Q2: this compound is not dissolving in the recrystallization solvent.
A2: this compound is known to be soluble in water.[1][2][3] If you are facing solubility issues, consider the following:
-
Insufficient Solvent: You may not be using enough solvent. Add more solvent in small portions until the this compound dissolves.
-
Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.
-
Insoluble Impurities: Your crude sample may contain insoluble impurities. If a portion of the material does not dissolve even with additional hot solvent, perform a hot gravity filtration to remove the insoluble matter before proceeding with crystallization.
Q3: Crystals are not forming upon cooling the solution.
A3: Crystal formation can sometimes be slow to initiate. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed crystal" will act as a template for crystallization.
-
Reducing Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the product to "oil out."
-
Extended Cooling: Place the solution in an ice bath to further reduce the temperature and promote crystallization.
Q4: The purified this compound has a low melting point or a broad melting point range.
A4: A low or broad melting point typically indicates the presence of impurities. The reported melting point of this compound is 202-205 °C.[1][2][3]
-
Incomplete Purification: The recrystallization may not have been effective in removing all impurities. A second recrystallization may be necessary.
-
Residual Solvent: The crystals may not be completely dry. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
Q5: The recovery yield of purified this compound is very low.
A5: Low recovery can result from several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization during hot filtration: If the solution cools and crystals form during hot filtration, you will lose product. To prevent this, use a pre-warmed funnel and flask for the filtration.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for recrystallizing this compound?
A: Based on available data, water is a suitable solvent for the recrystallization of this compound as it is reported to be soluble in water.[1][2][3] The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q: How should I store purified this compound?
A: this compound is known to be air-sensitive and reacts with acids and oxidizing agents.[1] It should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q: What are the main degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively detailed in the provided search results, its sensitivity to air suggests that oxidation is a likely degradation route.[1] Reaction with acids and oxidizing agents are also noted as stability concerns.[1] Generally, degradation can be caused by factors such as heat, light, humidity, and interaction with other chemicals.[4]
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C2H5N5 | [1] |
| Molar Mass | 99.09 g/mol | [1] |
| Melting Point | 202-205 °C | [1][2][3] |
| Appearance | Colorless crystals or faintly yellow powder | [2][3] |
| Water Solubility | Soluble, clear to hazy | [1][2][3] |
| Stability | Air sensitive; reacts with acids and oxidizing agents | [1] |
Experimental Workflows and Logic Diagrams
References
Common side products in Guanazole synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Guanazole (3,5-diamino-1,2,4-triazole).
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The reaction of dicyandiamide with a hydrazine dihydrohalide (e.g., hydrazine dihydrochloride or dihydrobromide) in an aqueous solution is reported to produce a substantially theoretical yield of this compound.[1] This method is considered superior to older methods that used hydrazine monohydrochloride or hydrazine hydrate, which often resulted in poor yields.[1][2]
Q2: What are the primary side products I should be aware of during this compound synthesis?
A2: The most prominently mentioned side product is guanazothis compound .[1] This byproduct can form when an excess of dicyandiamide is used, especially with prolonged reaction times.[1] Additionally, the use of hydrazine hydrate can lead to the formation of soluble colored impurities that are difficult to separate from the final product.[2] Another potential issue is the polymerization of cyanamide, a possible reactant or intermediate, which can be avoided by stabilizing the pH of the reaction mixture with an excess of an ammonium salt in certain synthesis routes.[3]
Q3: How can I minimize the formation of guanazothis compound?
A3: To minimize the formation of guanazothis compound, it is crucial to control the stoichiometry of the reactants. Using equimolar amounts of dicyandiamide and hydrazine dihydrohalide is recommended.[1] If an excess of dicyandiamide is necessary for any reason, the reaction time should be kept short (e.g., 2-3 hours at 50°C) to prevent the conversion of the initially formed this compound into guanazothis compound.[1]
Q4: I am observing a low yield of this compound. What are the likely causes and how can I improve it?
A4: Low yields in this compound synthesis can be attributed to several factors:
-
Incorrect Hydrazine Salt: Using hydrazine monohydrochloride or hydrazine hydrate, particularly in alcohol or water, is known to give poor yields.[1][2] Switching to hydrazine dihydrohalide in an aqueous solution can significantly improve the yield.[1]
-
Inappropriate Solvent: The use of alcohol as a solvent with hydrazine monohydrochloride has been shown to result in low yields.[1] Water is the preferred solvent when using hydrazine dihydrohalides.[1]
-
Suboptimal Reaction Temperature: While the reaction can proceed at temperatures up to 100°C, maintaining a temperature range of 45-50°C is effective and helps in controlling the exothermic nature of the reaction.
-
Side Reactions: The formation of side products like guanazothis compound will inherently reduce the yield of the desired product.[1]
Q5: My final product is colored. How can I obtain a purer, colorless this compound?
A5: The formation of colored byproducts is a known issue, particularly when using hydrazine hydrate.[2] To obtain a pure, white product:
-
Use Hydrazine Dihydrohalide: This starting material is less prone to forming colored impurities.[1]
-
Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude product in boiling methanol, followed by filtration and evaporation of the solvent to obtain crystals. Washing the isolated product with peroxide-free ether has also been noted to help in removing colored by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Use of hydrazine monohydrochloride or hydrate. | Switch to hydrazine dihydrochloride or dihydrobromide in an aqueous solution.[1] |
| Use of alcohol as a solvent. | Use water as the solvent for the reaction between dicyandiamide and hydrazine dihydrohalide.[1] | |
| Formation of guanazothis compound. | Use equimolar amounts of dicyandiamide and hydrazine salt. If using excess dicyandiamide, limit the reaction time.[1] | |
| Formation of Guanazothis compound | Excess dicyandiamide. | Use a 1:1 molar ratio of dicyandiamide to hydrazine dihydrohalide. |
| Prolonged reaction time with excess dicyandiamide. | Shorten the reaction time to 2-3 hours when using an excess of dicyandiamide.[1] | |
| Colored Product | Use of hydrazine hydrate. | Employ hydrazine dihydrohalide as the hydrazine source.[1][2] |
| Presence of impurities. | Recrystallize the crude product from methanol. Washing with peroxide-free ether can also be beneficial. | |
| Exothermic Reaction Difficult to Control | Adding all reactants at once at a higher temperature. | When working with larger quantities or at higher temperatures (80-100°C), add the dicyandiamide portion-wise to the aqueous solution of hydrazine dihydrohalide. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a high-yield method utilizing dicyandiamide and hydrazine dihydrochloride.
Materials:
-
Dicyandiamide
-
Hydrazine dihydrochloride
-
Water
-
Sodium hydroxide
-
Methanol
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, combine equimolar amounts of dicyandiamide and hydrazine dihydrochloride with water (e.g., 1.0 mol of each in 250 cc of water).
-
Gently warm the mixture to approximately 30°C using a steam bath. The reaction is exothermic, and the temperature will rise spontaneously.
-
Maintain the reaction temperature at 45-50°C for the first 30 minutes, using intermittent cooling as necessary.
-
Continue to maintain the temperature at 45-50°C for a total reaction time of two hours, applying gentle heating if required.
-
After two hours, cool the clear solution.
-
Add a solution of sodium hydroxide (e.g., 2 mols in 200 cc of water) to neutralize the this compound hydrochloride and precipitate sodium chloride.
-
Evaporate the resulting ammoniacal solution to dryness under reduced pressure.
-
Extract the dry residue with boiling methanol (e.g., 1.5 liters).
-
Evaporate the methanol solution to a low volume and filter to collect the this compound crystals. This method has been reported to yield up to 97% of the theoretical yield.
Intentional Synthesis and Separation of Guanazothis compound
This procedure can be followed if the goal is to isolate guanazothis compound or if an excess of dicyandiamide is used.[1]
Procedure:
-
Follow the initial steps of the high-yield synthesis, but use an excess of dicyandiamide (e.g., 1.1-1.9 mols per mol of hydrazine salt).
-
Extend the reaction time to 4-8 hours.
-
At the end of the reaction, the byproduct guanazothis compound, which is substantially insoluble in water, can be removed by filtration.
-
The filtrate, containing this compound, can then be processed as described in the high-yield synthesis protocol to recover the this compound.
Visualizations
Caption: Reaction pathways in this compound synthesis.
References
Guanazole Solution Stability: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Guanazole, ensuring its stability in solution is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating stability issues associated with this compound in various solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic stability characteristics?
This compound, also known as 3,5-diamino-1,2,4-triazole, is a heterocyclic compound soluble in water.[1] It is known to be sensitive to air, and reacts with acids and oxidizing agents.[1] For optimal stability in its solid form, it should be stored in a dark place, under an inert atmosphere, at 2-8°C.[1] The solid product is chemically stable under standard ambient conditions (room temperature).
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several environmental and chemical factors:
-
pH: The acidity or alkalinity of a solution can significantly impact the stability of this compound, potentially catalyzing hydrolytic degradation.[2][3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]
-
Light Exposure (Photostability): Exposure to UV or visible light can lead to photodegradation.[6]
-
Oxygen: As an air-sensitive compound, the presence of oxygen can promote oxidative degradation.[1]
-
Presence of Other Substances (Excipients): Interactions with other components in a formulation can affect this compound's stability.[7][8][9]
Troubleshooting Guide: Common Stability Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation or cloudiness in aqueous solution. | pH-dependent solubility, temperature fluctuations, or interaction with buffer salts. | - Adjust the pH of the solution. This compound's solubility may vary with pH. - Ensure the storage temperature is maintained as recommended. - If using buffers, verify compatibility and consider alternative buffer systems. |
| Discoloration of the solution (e.g., turning yellow). | Degradation of this compound due to oxidation or photodegradation. | - Prepare solutions fresh and use them promptly. - Protect the solution from light by using amber vials or wrapping the container in foil. - De-gas the solvent and handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of potency or inconsistent experimental results. | Chemical degradation of this compound (hydrolysis, oxidation, photolysis). | - Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols section). - Use a stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact this compound. - Based on the degradation pathway, implement appropriate control measures (e.g., pH control, light protection, inert atmosphere). |
| Formation of unknown peaks in chromatograms. | Generation of degradation products. | - Utilize techniques like LC-MS to identify the mass of the degradation products, which can help in elucidating their structures.[10][11][12][13] - Compare the chromatograms of stressed samples with those of a control (unstressed) sample to confirm the new peaks are indeed degradation products. |
Experimental Protocols
To proactively address stability concerns, conducting forced degradation studies is crucial. These studies intentionally expose this compound to harsh conditions to accelerate its degradation and thereby identify potential stability issues and degradation products.
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 7 days.[14]
-
-
Thermal Degradation:
-
Heat the stock solution at a temperature between 40°C and 80°C. A commonly used temperature is 70°C.
-
Monitor for degradation over a period of 1-2 months for solid-state studies, with shorter durations for solutions.
-
-
Photostability:
-
Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][14]
-
A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.[7]
-
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed and control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
1. Column and Mobile Phase Selection:
-
A reversed-phase C18 column is a common starting point.
-
A mobile phase consisting of a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The ratio can be optimized to achieve good separation.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15][16][17][18]
-
Specificity: The method must be able to resolve the this compound peak from all potential degradation products generated during forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector can confirm this.
3. Data Analysis:
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that in the unstressed control sample.
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions (Template)
| Stress Condition | Time | Temperature | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl | 30 min | 60°C | Data to be filled | Data to be filled | Data to be filled |
| 0.1 N NaOH | 30 min | 60°C | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂ | 7 days | Room Temp | Data to be filled | Data to be filled | Data to be filled |
| Heat | Specify | 70°C | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | Specify | Specify | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow for this compound Stability Assessment
Logical Relationship of Factors Affecting this compound Stability
References
- 1. This compound [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of antibiotic activity during UV/H2O2 advanced oxidation and photolysis in wastewater effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. turkjps.org [turkjps.org]
- 18. researchgate.net [researchgate.net]
Guanazole Reaction Monitoring: Technical Support Center
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring Guanazole reactions using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why should I monitor my this compound synthesis reaction? A1: Monitoring your reaction allows you to track the consumption of starting materials and the formation of the this compound product over time. This helps determine the reaction's endpoint, preventing unnecessary heating or extended reaction times, which can lead to byproduct formation and reduced yields. Techniques like TLC and HPLC are essential for this purpose.[1][2]
Q2: Which technique is better for monitoring my reaction: TLC or HPLC? A2: Both techniques are valuable. TLC is a rapid, simple, and inexpensive method ideal for quick qualitative checks to see if the starting material is consumed.[1][3] HPLC provides more detailed quantitative data, allowing you to determine the precise percentage of reactant remaining and product formed. HPLC is more sensitive and offers higher resolution. The choice depends on the level of detail required.
Q3: What is a "cospot" in TLC and why is it important? A3: A cospot is a lane on a TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[2][4] It is crucial for confirming the identity of spots. If the starting material spot in the reaction mixture lane is genuine, it will merge perfectly with the starting material spot in the cospot lane. This helps differentiate the starting material from a new product that might have a very similar Rf value.[2][4]
Q4: My this compound compound is very polar. How does this affect my analysis? A4: High polarity can be challenging. For TLC on standard silica plates, you may need a highly polar mobile phase to get the spot to move from the baseline.[5] For HPLC, very polar compounds can have poor retention on standard C18 reversed-phase columns.[6] In such cases, using a column designed for polar compounds or adjusting the mobile phase with specific additives may be necessary.[7][8]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the standard procedure for monitoring a this compound synthesis reaction.
Methodology:
-
Plate Preparation: Use a silica gel TLC plate. With a pencil, gently draw a starting line about 1 cm from the bottom edge.[4]
-
Spotting:
-
Lane 1 (Reference): Dissolve your starting material in a suitable solvent and use a capillary tube to apply a small spot onto the starting line.
-
Lane 2 (Cospot): Re-spot the starting material in this lane. Then, carefully spot the reaction mixture directly on top of it.[2][4]
-
Lane 3 (Reaction Mixture): Take a small aliquot from your reaction mixture (e.g., with a glass capillary), dilute it if necessary, and spot it in the third lane.[2]
-
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (eluent). Ensure the solvent level is below the starting line.[4][5] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top edge.[4]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as triazole rings are often UV-active.[9] Circle the visible spots. If spots are not visible, use a chemical stain (e.g., potassium permanganate or iodine vapor).[5]
-
Analysis: Compare the spots. The reaction is complete when the spot corresponding to the starting material disappears from the "Reaction Mixture" lane.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase HPLC method for this compound analysis.
Methodology:
-
Sample Preparation: Take a small aliquot from the reaction mixture. Quench the reaction if necessary, and dilute the sample with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System and Column: Use a reversed-phase HPLC system with a suitable column, such as a C18 or a specialized column for polar compounds like Newcrom R1.[7]
-
Mobile Phase: A common mobile phase for this compound is a mixture of acetonitrile and water with an acidic modifier.[7] A typical starting point is a 50:50 mixture of acetonitrile and water with 0.1% formic or phosphoric acid.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength between 250-260 nm.[10]
-
Run Time: 10-15 minutes, or until all components have eluted.
-
-
Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the sample from the reaction mixture. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the new product peak (this compound) over time.
Data Presentation
Table 1: Example TLC Data for this compound Reaction
| Compound | Rf Value (Example) | Recommended Mobile Phase System |
| Starting Material (e.g., Aminoguanidine) | 0.20 | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine |
| This compound (Product) | 0.55 | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine |
Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, and lab conditions. This table provides an illustrative example.
Table 2: Example HPLC Data for this compound Reaction
| Compound | Retention Time (Example) | Recommended Column | Recommended Mobile Phase |
| Starting Material (e.g., Aminoguanidine) | 2.5 min | C18, 4.6 x 150 mm, 5 µm | 20% Acetonitrile / 80% Water + 0.1% Formic Acid |
| This compound (Product) | 4.8 min | C18, 4.6 x 150 mm, 5 µm | 20% Acetonitrile / 80% Water + 0.1% Formic Acid |
Note: Retention times will vary based on the HPLC system, column dimensions, mobile phase, and flow rate.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated (overloaded).[5][11][12] this compound is basic and interacting strongly with acidic silica gel.[13] | Dilute your sample before spotting. Add a small amount (0.1–2.0%) of a base like triethylamine or ammonia to your mobile phase.[5][13] |
| No spots are visible | Sample is too dilute.[5][14] Compound is not UV-active.[5] Solvent level in the chamber was above the starting line.[12] | Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[5][12] Use a chemical stain (e.g., potassium permanganate, iodine).[5] Ensure the solvent level is always below the spotting line.[5] |
| Spots are too low (low Rf) | The mobile phase (eluent) is not polar enough.[5] | Increase the proportion of the polar solvent in your eluent (e.g., increase the amount of methanol in a dichloromethane/methanol mixture).[5] |
| Spots are too high (high Rf) | The mobile phase (eluent) is too polar.[5] | Decrease the proportion of the polar solvent or choose a less polar solvent system.[5] |
| Uneven solvent front | The TLC plate was tilted in the chamber or touched the chamber walls.[14] | Ensure the plate is placed vertically in the center of the chamber and does not touch the sides.[12][14] |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction between the basic this compound and residual acidic silanols on the column.[15] Insufficient buffer in the mobile phase. | Use a column with low silanol activity or a modern, end-capped column.[7] Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Increase the buffer concentration (e.g., to 20-50 mM). |
| Decreasing Retention Times | Loss of the column's stationary phase. Change in mobile phase composition. | Replace the column.[15] Prepare fresh mobile phase daily. Ensure solvent lines are properly primed. |
| High System Backpressure | Buffer precipitation in the system.[16] Frit or column blockage from unfiltered samples. | Flush the system with high aqueous content to dissolve salts. Ensure buffer is soluble in the organic solvent percentage used.[16] Always filter samples before injection. Use a guard column to protect the analytical column.[6] |
| Ghost Peaks | Late elution of a compound from a previous injection. Contamination in the mobile phase or injector. | Increase the run time or flush the column with a strong solvent (e.g., 100% acetonitrile) between runs. Use high-purity HPLC-grade solvents. |
| No Peak or Very Small Peak | Sample is too dilute. Incorrect injection procedure. Compound is not retained and elutes in the solvent front. | Concentrate the sample. Check the injector for air bubbles and ensure the sample loop is filled completely. Use a less eluotropic injection solvent than the mobile phase. For poor retention, decrease the organic content of the mobile phase. |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Workflow for monitoring a reaction using HPLC.
Caption: Troubleshooting logic for common TLC and HPLC issues.
References
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. How To [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 182.160.97.198:8080 [182.160.97.198:8080]
- 10. agilent.com [agilent.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chembam.com [chembam.com]
- 14. silicycle.com [silicycle.com]
- 15. hplc.eu [hplc.eu]
- 16. lcms.cz [lcms.cz]
Navigating the Scale-Up of Guanazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up the synthesis of Guanazole from a laboratory setting to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions to issues that may arise during this critical transition. The information is presented in a clear question-and-answer format, supplemented with quantitative data, experimental protocols, and process diagrams to ensure a comprehensive understanding of the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?
A1: Scaling up this compound synthesis introduces several challenges that are not always apparent at the lab scale. The primary issues include:
-
Heat Management: The synthesis of this compound is an exothermic reaction. In larger reactors, the surface area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to temperature gradients and the formation of impurities.[1]
-
Mixing Efficiency: Achieving homogenous mixing is more difficult in large-scale reactors. Inadequate mixing can lead to localized "hot spots," uneven reaction rates, and lower yields.
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant in a pilot plant, leading to a higher concentration of impurities such as guanazothis compound.
-
Solid Handling: The physical properties of the product, such as crystal size and morphology, can differ at a larger scale, impacting filtration and drying efficiency.[2]
Q2: What is a reliable synthetic route for this compound that is suitable for scale-up?
A2: A high-yield and scalable synthesis of this compound involves the reaction of dicyandiamide with a hydrazine dihydrohalide (e.g., hydrazine dihydrochloride) in an aqueous solution. This method has been shown to produce a substantially theoretical yield of this compound.
Q3: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A3: Careful monitoring and control of the following parameters are crucial for a successful scale-up:
-
Temperature: Due to the exothermic nature of the reaction, precise temperature control is vital to prevent runaway reactions and minimize impurity formation.
-
Agitation Rate: The mixing speed needs to be optimized to ensure homogeneity without causing excessive shear, which could affect crystal structure.
-
Rate of Reagent Addition: In a pilot plant setting, portion-wise or controlled addition of reactants is often necessary to manage the exotherm.
-
Reaction Time: Prolonged reaction times, especially in the presence of excess dicyandiamide, can lead to the formation of the guanazothis compound byproduct.
Q4: What safety precautions should be taken when handling this compound and its precursors in a pilot plant?
A4: this compound and its precursors, particularly hydrazine salts, require careful handling. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and protective clothing.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.
-
Handling of Precursors: Hydrazine dihydrochloride is toxic and a suspected carcinogen. Handle with extreme care and follow all relevant safety data sheet (SDS) recommendations.
-
Emergency Procedures: Have emergency procedures in place for spills, fires, and accidental exposure.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction due to insufficient mixing or temperature. | - Increase agitation speed to improve mixing. - Verify and adjust the reactor temperature to the optimal range. - Ensure accurate molar ratios of reactants. |
| Side reactions leading to byproduct formation. | - Control the rate of reactant addition to manage the exotherm. - Optimize the reaction time to minimize the formation of guanazothis compound. | |
| High Impurity Levels | Formation of guanazothis compound due to excess dicyandiamide or prolonged reaction time. | - Use an equimolar ratio of dicyandiamide and hydrazine dihydrohalide. - Monitor the reaction progress and stop it once the desired conversion is reached. |
| Other unidentified impurities. | - Analyze the impurity profile using techniques like HPLC. - Adjust reaction conditions (temperature, solvent, pH) to minimize the formation of specific impurities. | |
| Poor Product Quality (e.g., off-color, inconsistent crystal size) | Inefficient crystallization or filtration. | - Optimize the cooling profile during crystallization to control crystal growth. - Ensure the filter medium is appropriate for the particle size. - Wash the filter cake thoroughly with a suitable solvent to remove soluble impurities. |
| Inadequate drying. | - Optimize the drying temperature and time to remove residual solvents without causing product degradation. - Use an appropriate drying technique, such as vacuum drying, to ensure a uniformly dried product. | |
| Difficulty with Filtration | Small or irregular crystal size leading to a clogged filter. | - Modify the crystallization process (e.g., slower cooling rate, use of anti-solvents) to obtain larger, more uniform crystals. - Select a filter medium with an appropriate pore size. |
| Exothermic Runaway | Poor heat removal in the pilot plant reactor. | - Ensure the reactor's cooling system is functioning correctly and has sufficient capacity. - Implement a controlled addition of reactants to manage the rate of heat generation. - Have an emergency cooling plan in place. |
Data Presentation: Lab vs. Pilot Plant Scale-Up Parameters
| Parameter | Lab Scale (Typical) | Pilot Plant Scale (Typical) |
| Batch Size | 100 g - 1 kg | 10 kg - 100 kg |
| Reactor Volume | 1 L - 5 L Glass Reactor | 100 L - 1000 L Glass-Lined or Stainless Steel Reactor |
| Agitator Type | Magnetic Stirrer / Overhead Stirrer | Impeller (e.g., Anchor, Turbine) |
| Agitation Speed (RPM) | 200 - 500 | 50 - 150 |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Vessel with Thermal Fluid |
| Reactant Addition | All at once or in portions | Controlled addition via pump |
| Reaction Temperature | 30 - 100 °C | 30 - 100 °C (with tighter control) |
| Reaction Time | 1 - 4 hours | 2 - 8 hours |
| Typical Yield | 90 - 97% | 85 - 95% |
| Product Isolation | Buchner Funnel Filtration | Nutsche Filter-Dryer |
| Drying Method | Vacuum Oven | Agitated Vacuum Dryer |
| Cycle Time | 4 - 8 hours | 12 - 24 hours |
Experimental Protocols
Key Experiment: Synthesis of this compound from Dicyandiamide and Hydrazine Dihydrochloride
Objective: To synthesize this compound in high yield and purity.
Materials:
-
Dicyandiamide
-
Hydrazine Dihydrochloride
-
Deionized Water
-
Sodium Hydroxide (for neutralization)
-
Methanol (for extraction)
Lab Scale Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge dicyandiamide (1.0 mol) and hydrazine dihydrochloride (1.0 mol).
-
Add deionized water (approx. 250 mL) to form a stirrable slurry.
-
Heat the mixture to 45-50°C. The reaction is exothermic, and the temperature may rise. Maintain the temperature in this range using intermittent cooling.
-
Stir the reaction mixture for 2-3 hours at 45-50°C.
-
Cool the reaction mixture to room temperature.
-
Neutralize the resulting this compound hydrochloride by adding a solution of sodium hydroxide (2.0 mol) in water.
-
Evaporate the solution to dryness under reduced pressure.
-
Extract the solid residue with boiling methanol.
-
Filter the hot methanol solution and cool to crystallize the this compound.
-
Filter the crystals, wash with cold methanol, and dry under vacuum.
Pilot Plant Scale Considerations:
-
Reactant Charging: Due to the exotherm, it is recommended to add the dicyandiamide portion-wise to the aqueous solution of hydrazine dihydrochloride at the reaction temperature.
-
Heat Management: The jacketed reactor's temperature control system must be capable of efficiently removing the heat of reaction to maintain the desired temperature range.
-
Mixing: The impeller speed and design should be selected to ensure adequate suspension of the solids and uniform temperature distribution throughout the reaction mass.
-
Work-up: The neutralization and extraction steps will require larger vessels and appropriate solvent handling procedures. The use of a Nutsche filter-dryer can streamline the filtration and drying process.
Visualizations
Caption: Lab vs. Pilot Plant Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis Scale-Up.
References
Guanazole reaction mechanism and potential pitfalls
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Guanazole (3,5-diamino-1,2,4-triazole).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
The most effective and high-yielding method involves the reaction of dicyandiamide with a hydrazine dihydrohalide (such as hydrazine dihydrochloride or dihydrobromide) in an aqueous solution. This approach has been shown to produce a substantially theoretical yield of this compound.[1] In contrast, methods using hydrazine monohydrochloride in alcohol or hydrazine hydrate in water are known to result in poor yields and the formation of colored by-products that are difficult to separate.[1][2]
Q2: My reaction is exothermic and difficult to control. How can I manage this?
The reaction between dicyandiamide and hydrazine dihydrohalide is known to be exothermic. For larger-scale reactions or when operating at higher temperatures (80-100°C), it is recommended to add the dicyandiamide portion-wise to the aqueous solution of the hydrazine salt. This allows for better management of the reaction's exotherm and helps to inhibit the formation of by-products. Intermittent cooling may also be necessary to maintain the desired temperature range (e.g., 45-50°C).
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction mixture. What is it and how can I avoid it?
This is likely guanazothis compound, a common by-product. Its formation is favored when an excess of dicyandiamide is used, especially with extended reaction times of 4 to 8 hours.[1] To minimize its formation, use a substantially equimolar ratio of dicyandiamide and hydrazine salt and adhere to the recommended reaction time (e.g., two hours at 45-50°C).
Q4: How can I purify the final this compound product?
There are several methods for purification:
-
Crystallization: After neutralizing the reaction mixture and evaporating the solvent, the dry residue can be extracted with boiling methanol. This compound crystals can then be obtained by concentrating the methanol solution and filtering.
-
By-product Removal: If the by-product guanazothis compound has formed, it can be easily removed by filtering the aqueous reaction mixture before work-up, as it is substantially insoluble in water.[1]
-
Salt Formation: A more advanced method involves creating a substantially anhydrous slurry of an alkali metal salt (e.g., sodium salt) of the crude triazole in an alcohol with an inert solvent like xylene. The purified salt precipitates and can be recovered by filtration.[3]
Q5: What are the common impurities I should be aware of, and how can they be characterized?
Besides the guanazothis compound by-product, synthesis routes that proceed without the isolation and purification of intermediates can sometimes lead to the formation of azidotriazole impurities.[4] It is crucial to characterize the final product to ensure purity. Standard analytical techniques for identifying this compound and its potential impurities include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incorrect Reagents/Solvent: Using hydrazine monohydrochloride with alcohol or hydrazine hydrate in water is known to produce poor yields.[1][2] | Use Hydrazine Dihydrohalide in Water: Switch to hydrazine dihydrochloride or dihydrobromide in an aqueous solution for optimal, near-theoretical yields.[1] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Optimize Reaction Conditions: Ensure the reaction is held at the recommended temperature (e.g., 45-50°C) for the appropriate duration (e.g., 2 hours). The reaction can be run at temperatures up to 100°C with reduced reaction times. | |
| Presence of Insoluble By-product | Incorrect Stoichiometry/Time: An excess of dicyandiamide and/or a prolonged reaction time (4-8 hours) promotes the formation of guanazothis compound.[1] | Adjust Reactant Ratio and Time: Use an equimolar ratio of dicyandiamide to hydrazine salt. Reduce the reaction time. If the by-product forms, it can be removed by filtration from the aqueous solution before work-up. |
| Reaction Uncontrollable (Exothermic) | Rapid Addition of Reagents: Adding all reactants at once, especially on a large scale, can lead to a dangerous and uncontrolled exotherm. | Portion-wise Addition: Add dicyandiamide in portions to the hydrazine salt solution. This is especially important for reactions at higher temperatures (80-100°C). Use intermittent cooling to maintain the target temperature. |
| Product Lost During Work-up | Aqueous Solubility: The product may be partially soluble in the aqueous layer if not properly extracted. | Thorough Extraction: After neutralization, ensure the mixture is evaporated to complete dryness before extraction with a suitable solvent like hot methanol. |
| Final Product is Colored | Side Reactions with Hydrazine Hydrate: Using hydrazine hydrate can produce soluble colored impurities that are difficult to separate.[2] | Use Hydrazine Dihydrohalide: The cleanest reactions are achieved with hydrazine dihydrohalide in water, which avoids these colored by-products.[1] |
Experimental Protocol: High-Yield this compound Synthesis
This protocol is adapted from a patented high-yield method.
Materials:
-
Dicyandiamide (1.0 mol)
-
Hydrazine dihydrochloride (1.0 mol)
-
Water (250 mL)
-
Sodium hydroxide (NaOH) (2.0 mol)
-
Methanol (1.5 L)
Procedure:
-
Reaction Setup: In a 1-liter, 3-necked flask equipped with a mechanical stirrer and a thermometer, combine dicyandiamide (1.0 mol), hydrazine dihydrochloride (1.0 mol), and water (250 mL).
-
Initiation: Warm the flask contents to 30°C on a steam bath. Once this temperature is reached, turn off the heat source.
-
Temperature Control: The reaction is exothermic, and the temperature will rise spontaneously. Maintain the temperature between 45-50°C for a total reaction time of two hours. Use intermittent cooling (e.g., a water bath) or gentle heating as needed.
-
Neutralization: After two hours, cool the resulting clear solution. Add a solution of sodium hydroxide (2.0 mol) in 200 cc of water to neutralize the this compound hydrochloride and convert ammonium chloride to sodium chloride. An ammonia smell will be present.
-
Solvent Removal: Evaporate the solution to complete dryness using a rotary evaporator under reduced pressure.
-
Extraction: Add 1.5 liters of boiling methanol to the dry residue and extract the product.
-
Isolation: Filter the hot methanol solution. Evaporate the filtrate to a low volume. The product will crystallize.
-
Drying: Filter the this compound crystals and dry them. This method can achieve a yield of approximately 97%.
Visualizations
Caption: High-yield synthesis pathway for this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. US2648671A - Preparation of this compound - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 4. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Inhibitors: Guanazole and 5-Fluorouracil in Cancer Therapy
A Comprehensive Comparison of Mechanisms and Efficacy for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, antimetabolites have long been a cornerstone of treatment. Among these, Guanazole and 5-fluorouracil (5-FU) represent two distinct approaches to disrupting the cellular machinery essential for cancer cell proliferation. While both ultimately lead to the inhibition of DNA synthesis, their primary mechanisms of action, molecular targets, and clinical applications diverge significantly. This guide provides an in-depth, objective comparison of this compound and 5-fluorouracil, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | 5-Fluorouracil (5-FU) |
| Primary Target | Ribonucleotide Reductase (RNR) | Thymidylate Synthase (TS) |
| Mechanism | Inhibits the conversion of ribonucleotides to deoxyribonucleotides, depleting the pool of precursors for DNA synthesis. | Its metabolite, FdUMP, forms a stable inhibitory complex with TS, blocking dTMP synthesis ("thymineless death"). Also incorporates into RNA and DNA. |
| Drug Class | Ribonucleotide Reductase Inhibitor | Pyrimidine Analogue Antimetabolite |
| Clinical Use | Investigated in early clinical trials, particularly for leukemia, but not in widespread current use.[1] | A widely used chemotherapeutic for various solid tumors, especially colorectal cancer. |
Mechanism of Action: A Deeper Dive
This compound: Halting DNA Precursor Production
This compound (3,5-diamino-1,2,4-triazole) exerts its cytotoxic effects by targeting a critical enzyme in the DNA synthesis pathway: ribonucleotide reductase (RNR). RNR is responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the immediate precursors for DNA replication and repair. By inhibiting RNR, this compound effectively chokes off the supply of essential building blocks for DNA synthesis. This leads to an S-phase arrest in the cell cycle and ultimately, apoptosis. The action of this compound is similar to that of another well-known RNR inhibitor, hydroxyurea.[2]
dot graph TD; A[this compound] --> B{Ribonucleotide Reductase (RNR)}; B --| Inhibition; C[Ribonucleotides (NDPs)]; C --> B; B --> D[Deoxyribonucleotides (dNDPs)]; D --> E[DNA Synthesis]; subgraph "Cellular Processes" E; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF B -- Inhibits --> D; D -- Essential for --> E; A -- Enters Cell --> B;
end dot Caption: this compound's mechanism of action.
5-Fluorouracil: A Multi-pronged Attack on DNA and RNA
5-Fluorouracil, a fluorinated pyrimidine analogue, employs a more complex, multi-faceted mechanism to induce cancer cell death. Its cytotoxicity stems from the intracellular conversion to three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This is the primary inhibitor of thymidylate synthase (TS). FdUMP forms a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[3] The resulting "thymineless death" is a major contributor to 5-FU's anticancer activity.
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate, leading to disruptions in RNA processing and function.
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, causing DNA damage and instability.
dot graph TD; A[5-Fluorouracil] --> B[FdUMP]; A --> C[FUTP]; A --> D[FdUTP]; B --> E{Thymidylate Synthase (TS)}; E --| Inhibition; F[dUMP] --> E; E --> G[dTMP]; G --> H[DNA Synthesis]; C --> I[RNA Synthesis]; I -- Disruption --> J[RNA Function]; D --> H; H -- Incorporation --> K[DNA Damage]; subgraph "Metabolic Activation" B; C; D; end subgraph "Cellular Targets & Effects" E; I; H; J; K; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF B -- Inhibits --> E; C -- Incorporated into --> I; D -- Incorporated into --> H;
end dot Caption: 5-Fluorouracil's multifaceted mechanism.
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and 5-fluorouracil in the same experimental systems are scarce, largely due to the different eras of their primary investigation. However, by compiling data from various sources, a picture of their relative potencies can be formed.
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | This compound IC50 (µM) | 5-Fluorouracil IC50 (µM) | Reference |
| L1210 (Leukemia) | Data not readily available in recent literature | ~1.0 - 5.0 | [4] |
| HCT-116 (Colon) | Data not available | 1.48 (5 days) - 185 (1 day)[5] | [5] |
| HT-29 (Colon) | Data not available | 11.25 (5 days)[5] | [5] |
| A431 (Skin) | Data not available | 47.02[6] | [6] |
| HeLa (Cervical) | Data not available | 43.34[6] | [6] |
| MCF-7 (Breast) | Data not available | Varies widely (e.g., 2.57 - 110) | [7][8] |
| HepG2 (Liver) | Data not available | 7.26 | [7] |
Note: IC50 values for 5-FU can vary significantly depending on the duration of exposure and the specific assay conditions.
Enzyme Inhibition (Ki Values)
The inhibition constant (Ki) represents the concentration of an inhibitor required to produce half-maximum inhibition.
| Enzyme | Inhibitor | Ki Value | Reference |
| Ribonucleotide Reductase | This compound | Data not readily available in recent literature | |
| Thymidylate Synthase | FdUMP (active metabolite of 5-FU) | ~2 kcal/mol (for MtbThyX) and 4.5 kcal/mol (for hThyA) at 37 °C[9] | [9] |
The lack of recent, standardized quantitative data for this compound makes a direct, robust comparison of potency challenging. The available data for 5-fluorouracil is extensive and highlights its activity across a broad range of cancer cell lines.
Experimental Protocols
1. Ribonucleotide Reductase Activity Assay (for this compound)
This protocol is a generalized method for measuring RNR activity and can be adapted to assess the inhibitory effect of this compound.
Methodology:
-
Enzyme Preparation: A crude cell extract or purified RNR enzyme is prepared.
-
Reaction Mixture: The reaction is typically carried out in a buffered solution containing the RNR enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), an allosteric effector (e.g., ATP), and a reducing agent (e.g., dithiothreitol).
-
Inhibition: this compound at varying concentrations is pre-incubated with the enzyme before the addition of the substrate.
-
Detection: The formation of the deoxyribonucleotide product (e.g., dCDP) is measured. This can be done using various methods, including HPLC or radiolabeling of the substrate.
-
Data Analysis: The rate of product formation in the presence of this compound is compared to the control (no inhibitor) to determine the percentage of inhibition and calculate the IC50 value.
2. Thymidylate Synthase Activity Assay (for 5-Fluorouracil)
The activity of TS and its inhibition by FdUMP (the active metabolite of 5-FU) is commonly measured using a spectrophotometric assay that monitors the conversion of dUMP to dTMP.
Methodology:
-
Enzyme and Substrates: Purified TS or cell lysate is used as the enzyme source. The substrates are dUMP and the folate cofactor 5,10-methylenetetrahydrofolate.
-
Assay Principle: The oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate during the conversion of dUMP to dTMP is coupled to the oxidation of NADPH by dihydrofolate reductase. This results in a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.
-
Inhibition: The active metabolite of 5-FU, FdUMP, is added to the reaction mixture at various concentrations to determine its inhibitory effect on the rate of the reaction.
-
Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. This data is then used to calculate kinetic parameters such as the Ki value for the inhibitor.
Conclusion
This compound and 5-fluorouracil represent two distinct strategies for targeting nucleotide metabolism in cancer therapy. This compound acts as a specific inhibitor of ribonucleotide reductase, a key enzyme for DNA precursor synthesis. In contrast, 5-fluorouracil has a broader mechanism, primarily inhibiting thymidylate synthase but also affecting RNA and DNA integrity through the incorporation of its metabolites.
While 5-fluorouracil has become a mainstay in the treatment of various solid tumors, the clinical development of this compound has not progressed to the same extent. The wealth of preclinical and clinical data for 5-fluorouracil provides a comprehensive understanding of its efficacy and resistance mechanisms. For this compound, the available data, primarily from older studies, demonstrates its proof-of-concept as an RNR inhibitor, but a more thorough modern evaluation would be necessary to fully understand its potential in the current landscape of oncology.
This comparison highlights the importance of understanding the specific molecular targets and mechanisms of action of anticancer agents. For researchers and drug development professionals, this knowledge is critical for identifying new therapeutic targets, designing novel drug combinations, and overcoming mechanisms of drug resistance. Further investigation into selective inhibitors of key metabolic pathways, such as those targeted by this compound and 5-fluorouracil, remains a promising avenue for the development of more effective and less toxic cancer therapies.
References
- 1. This compound (NSC-1895)--a phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of ribonucleotide reductase alter DNA repair in human fibroblasts through specific depletion of purine deoxynucleotide triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanazole and Benzotriazole as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition efficacy of Guanazole and the widely used Benzotriazole (BTA). Due to the limited availability of direct comparative studies on this compound, this guide utilizes data on Guanine, a structurally similar and relevant triazole-based inhibitor, as a proxy to facilitate a meaningful comparison. The information presented is supported by experimental data from peer-reviewed studies and outlines the methodologies used to obtain these results.
Data Presentation: A Comparative Overview
The following table summarizes the corrosion inhibition efficiency of Benzotriazole and Guanine (as a proxy for this compound) on copper surfaces. It is important to note that the experimental conditions for each study may vary, and this table serves as a general comparison.
| Inhibitor | Corrosive Medium | Metal Substrate | Inhibition Efficiency (%) | Reference |
| Benzotriazole (BTA) | Aggressive Environments | Copper | Up to 90% | [1] |
| Guanine (proxy for this compound) | 0.1 mol/L HCl | Copper | 86% | [2] |
Experimental Protocols
The evaluation of corrosion inhibitor efficacy relies on standardized experimental protocols. The most common methods employed in the cited studies are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Procedure:
-
Specimen Preparation: Metal coupons (e.g., copper) of known dimensions are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a set duration.
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using an appropriate cleaning solution that does not attack the base metal.
-
Final Weighing: The cleaned coupons are dried and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the area of the coupon, T is the immersion time, and D is the density of the metal.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic parameters of corrosion and the type of inhibition (anodic, cathodic, or mixed).[3]
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.[4]
-
Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:
-
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.[5][6]
Procedure:
-
Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Frequency Scan: A small amplitude AC signal is applied to the working electrode at the OCP over a wide range of frequencies.
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for evaluating corrosion inhibitors and the signaling pathway of their protective action.
Caption: General experimental workflow for corrosion inhibitor evaluation.
Caption: General mechanism of action for azole-based corrosion inhibitors.
References
- 1. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 2. intercorr.com.br [intercorr.com.br]
- 3. researchgate.net [researchgate.net]
- 4. deswater.com [deswater.com]
- 5. [PDF] Inhibition of copper corrosion by 1,2,3-benzotriazole: A review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Guanazole Analogs: A Structural Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Guanazole, a 3,5-diamino-1,2,4-triazole, and its analogs have emerged as a promising scaffold in the design of novel anticancer agents. The inherent chemical properties of the 1,2,4-triazole ring system, including its ability to participate in hydrogen bonding and other molecular interactions, make it a versatile pharmacophore for targeting various biological pathways implicated in cancer progression. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound and related 3-amino-1,2,4-triazole derivatives, summarizing key quantitative data, detailing experimental protocols for cytotoxicity assessment, and visualizing a relevant signaling pathway.
Structure-Activity Relationship of this compound Analogs in Oncology
The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the triazole core and its amino groups. Systematic modifications of the this compound scaffold have led to the identification of key structural features that enhance cytotoxic potency against various cancer cell lines.
Key SAR Observations:
-
Substitution at the 3-amino position: The introduction of aryl or substituted aryl groups at one of the amino positions of the this compound core can significantly impact anticancer activity. For instance, the presence of a 3-bromophenylamino moiety has been shown to be beneficial for the activity of 3-amino-1,2,4-triazole derivatives.[1]
-
Aryl substituents on the triazole ring: The attachment of aryl groups to the C5 position of the 1,2,4-triazole ring is a common strategy in the design of potent anticancer agents. The nature of the substituents on these aryl rings plays a crucial role in modulating activity.
-
Scaffold hybridization: Hybrid molecules incorporating the this compound or 3-amino-1,2,4-triazole moiety with other heterocyclic systems, such as quinazolinones, have demonstrated promising cytotoxic effects.[2]
The following tables summarize the in vitro anticancer activity of selected this compound and 3-amino-1,2,4-triazole analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Anticancer Activity of 3-Amino-1,2,4-Triazole Derivatives
| Compound ID | R (Substitution at 3-amino position) | R' (Substitution at C5 position) | Cancer Cell Line | IC50 (µM) | Reference |
| 2.6 | 3-Bromophenyl | Pyridin-2-yl | HCT-116 (Colon) | 15.2 | [1] |
| 4.6 | 3-Bromophenyl | 4-Methoxyphenyl | HCT-116 (Colon) | 10.8 | [1] |
| 8c | - | - | MCF-7 (Breast) | 3.6 (EGFR inhibition) | [3] |
| 8d | - | - | MCF-7 (Breast) | - (Potent Tubulin inhibitor) | [3] |
Table 2: Anticancer Activity of Fused and Hybrid 1,2,4-Triazole Systems
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| CM9 | Quinazolinone-hydrazide-triazole | EBC-1 (Lung) | 8.6 | [2] |
| 8c | Quinazoline-1,2,3-triazole hybrid | AsPC-1 (Pancreatic) | <10 | [4] |
| 8h | Quinazoline-1,2,3-triazole hybrid | AsPC-1 (Pancreatic) | <10 | [4] |
Experimental Protocols
The evaluation of the anticancer activity of this compound analogs typically involves in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Detailed Protocol for MTT Assay:
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines and calculate the IC50 value.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Visualization
Several 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound analogs.
This guide provides a foundational understanding of the structural activity relationships of this compound analogs as potential anticancer agents. Further research focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for the development of potent and selective drug candidates based on this promising scaffold.
References
- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Efficacy of Guanazole Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The development of effective anticancer agents is a journey fraught with challenges, a primary one being the translation of promising in vitro results to successful in vivo outcomes. Guanazole, a ribonucleotide reductase inhibitor, has demonstrated antineoplastic properties by impeding DNA synthesis in cancer cells. However, its clinical potential is often hampered by suboptimal pharmacokinetic properties such as poor solubility and limited bioavailability. To address these limitations, the development of this compound prodrugs presents a strategic approach to enhance its therapeutic index.
This guide provides a comprehensive comparison of the in vivo and in vitro efficacy considerations for this compound prodrugs. Due to the limited availability of direct comparative studies on this compound prodrugs in publicly accessible literature, this guide will leverage data from analogous ribonucleotide reductase inhibitors, such as Triapine and its amidoxime prodrugs, to illustrate the key concepts, experimental designs, and data interpretation critical for advancing these promising anticancer agents from the laboratory to clinical settings.
The Core Challenge: Bridging the In Vitro-In Vivo Divide
A significant disparity often exists between the observed efficacy of a drug in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). For a prodrug, this "translational gap" is influenced by a multitude of factors including:
-
Metabolic Activation: Prodrugs are inactive precursors that require enzymatic or chemical conversion to their active form. The efficiency of this conversion can vary significantly between in vitro cell cultures and the metabolic environment of a living organism.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a prodrug and its active metabolite dictates its concentration and duration of action at the tumor site. These complex processes cannot be fully replicated in vitro.
-
Toxicity: An acceptable therapeutic window requires that the drug is potent against cancer cells while exhibiting minimal toxicity to healthy tissues. In vivo studies are essential for evaluating systemic and organ-specific toxicities.
Mechanism of Action: this compound and Ribonucleotide Reductase Inhibition
This compound exerts its anticancer effect by inhibiting the enzyme ribonucleotide reductase (RR).[1][2] RR is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2][3] By blocking this enzyme, this compound depletes the pool of deoxyribonucleotides, leading to the arrest of DNA replication and the induction of apoptosis in rapidly proliferating cancer cells.
References
- 1. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study [mdpi.com]
- 3. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Guanazole and Its Substituted Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Guanazole, a heterocyclic compound featuring a 1,2,4-triazole ring with two amino substituents, has long been a scaffold of interest in medicinal chemistry. Its structural simplicity and synthetic accessibility have paved the way for the development of a diverse array of substituted derivatives. This guide provides a comparative overview of this compound and its analogues, focusing on their anticancer, antiviral, and antifungal properties. Experimental data is presented to offer an objective comparison of their performance, supplemented by detailed experimental protocols and visualizations of key biological pathways.
Performance Comparison: Anticancer, Antiviral, and Antifungal Activities
The therapeutic potential of this compound derivatives is broad, with substitutions on the triazole ring or the amino groups significantly influencing their biological activity. The following tables summarize the in vitro efficacy of various this compound derivatives against cancer cell lines, viruses, and fungal pathogens.
Anticancer Activity
Substituted this compound derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-1,2,4-triazole | Derivative with 3,4,5-trimethoxyphenyl moiety (Compound 12) | HeLa (Cervical Cancer) | 0.15 ± 0.18 | [1] |
| HepG2 (Liver Cancer) | 0.23 ± 0.08 | [1] | ||
| A549 (Lung Cancer) | 0.30 ± 0.13 | [1] | ||
| MCF-7 (Breast Cancer) | 0.38 ± 0.12 | [1] | ||
| Pyrimidine-triazole | Compound 5c | MCF-7 (Breast Cancer) | 1.573 ± 0.020 | [2] |
| Compound 5g | MCF-7 (Breast Cancer) | 3.698 ± 0.056 | [2] | |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | A375 (Melanoma) | Data not specified, but identified as most active | [5] |
| C32 (Melanoma) | Data not specified | [5] | ||
| DU145 (Prostate Cancer) | Data not specified | [5] | ||
| MCF-7/WT (Breast Cancer) | Data not specified | [5] | ||
| Quinazolinone-triazole | Compound 8b | EGFR-TK | 1.37 nM | [6] |
| Compound 9c | MCF-7 (Breast Cancer) | 1.31 | [7] | |
| HepG2 (Liver Cancer) | 1.89 | [7] | ||
| SGC (Gastric Cancer) | 2.10 | [7] |
Antiviral Activity
The antiviral potential of this compound derivatives has been explored against various viruses. The half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response, is a key parameter.
| Compound Class | Virus | Cell Line | EC50 (µM) | Reference |
| 1,4-disubstituted-1,2,3-triazole | Chikungunya Virus (CHIKV) | BHK-21 | 19.9 (Compound 1) | [8] |
| 28.6 (Compound 2) | [8] | |||
| Vero | 19.7 (Compound 2) | [8] | ||
| Carbazole-pyridyl-triazole | HIV | H9 lymphocytes | 0.0054 (µg/mL) | [9] |
| Oxazole/Thiazole Derivatives | Human Cytomegalovirus (HCMV) | HFF | 0.000716 - 560 (Range for a series of compounds) | [10] |
| Arbidol Derivatives | SARS-CoV-2 | Not specified | Partial inhibition observed | [6] |
Antifungal Activity
This compound and its derivatives, belonging to the broader class of azole antifungals, exhibit activity against a variety of fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, is a standard measure of antifungal potency.
| Compound Class | Fungal Species | MIC (µg/mL) | Reference |
| Guanidine-containing derivatives | Candida species | 1-8 | |
| Aspergillus fumigatus | 16 | ||
| Quinazolinone-triazole (UR-9825) | Filamentous fungi | Superior to fluconazole and itraconazole | [11] |
| Imidazole derivatives (in combination with SDS) | Candida spp. | 26.56 - 53.90 | [12][13] |
| Isavuconazole | Lichtheimia corymbifera | <2 (for ~25% of isolates) | [14] |
| Rhizopus arrhizus | <2 (for ~25% of isolates) | [14] | |
| Rhizopus microsporus | <2 (for ~25% of isolates) | [14] | |
| Itraconazole | Aspergillus fumigatus | ≤0.00089 (µM) | [15] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
Several this compound derivatives have been identified as potent inhibitors of the EGFR signaling pathway, which is frequently dysregulated in cancer.[16] These compounds typically act as tyrosine kinase inhibitors (TKIs), binding to the ATP-binding site of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[3] Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the EGFR active site.[17][18]
Inhibition of the EGFR signaling pathway by a this compound derivative.
Targeting Tubulin Polymerization
Another important anticancer mechanism for some this compound derivatives is the inhibition of tubulin polymerization.[1][19] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][20]
Mechanism of tubulin polymerization inhibition by this compound derivatives.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[21] Some triazole antifungals, such as itraconazole and posaconazole, have been repurposed as anticancer agents due to their ability to inhibit the Hh pathway.[10][12] They are thought to act by binding to the Smoothened (SMO) receptor, a key component of the pathway, thereby preventing the activation of downstream GLI transcription factors and inhibiting cancer cell proliferation.[21]
Inhibition of the Hedgehog signaling pathway by a this compound derivative.
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the comparative evaluation of drug candidates. Below are detailed methodologies for the key assays cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
In Vitro Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the destructive effects of a virus on host cells.
Workflow:
Workflow for the CPE inhibition assay.
Detailed Steps:
-
Cell Seeding: Host cells susceptible to the virus are seeded in 96-well plates and grown to confluency.
-
Treatment and Infection: The cell monolayer is treated with different concentrations of the this compound derivative, followed by the addition of a standardized amount of the virus. Controls include uninfected cells, cells treated only with the compound, and cells infected only with the virus.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells.
-
CPE Assessment: The degree of CPE in each well is observed microscopically. Alternatively, a quantitative cell viability assay (like the MTT assay) can be performed to measure the protective effect of the compound.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% is determined as the EC50 value.
In Vitro Antifungal Activity: Broth Microdilution Method
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[22]
Workflow:
Workflow for the broth microdilution antifungal susceptibility test.
Detailed Steps:
-
Drug Dilution: Serial two-fold dilutions of the this compound derivatives are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared according to established protocols (e.g., CLSI M38-A2 for molds).[22]
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be assessed visually or by reading the optical density with a spectrophotometer.
References
- 1. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrimidine-Triazole Derivatives and Investigation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly potent triazole-based tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbazole Derivatives as Antiviral Agents: An Overview | MDPI [mdpi.com]
- 10. Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 13. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 22. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Guanazole's Impact on DNA Synthesis: A Comparative Analysis with Direct DNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Indirect vs. Direct Inhibition of DNA Polymerization
This guide provides a comprehensive comparison of Guanazole, an indirect inhibitor of DNA synthesis, with established direct inhibitors of DNA polymerase. While this compound does not directly target DNA polymerase, its potent inhibition of ribonucleotide reductase (RNR) initiates a cascade of cellular events that culminates in the cessation of DNA replication. Understanding this mechanism in contrast to direct-acting inhibitors is crucial for the strategic design of novel therapeutics and for interpreting experimental outcomes in cancer and virology research.
Mechanism of Action: An Indirect Approach to Halting DNA Replication
This compound's primary cellular target is ribonucleotide reductase, the enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks of DNA.[1][2] By inhibiting RNR, this compound effectively depletes the cellular pool of dNTPs. This scarcity of substrates for DNA polymerase leads to the slowing and stalling of replication forks, a state known as replication stress.[3][4] Prolonged replication stress triggers a cellular signaling cascade, primarily through the ATR-Chk1 pathway, which can ultimately lead to cell cycle arrest and apoptosis.[5][6][7]
In contrast, direct DNA polymerase inhibitors, such as Aphidicolin and the active triphosphate form of Gemcitabine, physically interact with the DNA polymerase enzyme itself. Aphidicolin acts as a competitive inhibitor with respect to dCTP and can also form a stable ternary complex with the polymerase and DNA, thereby physically obstructing the enzyme's function.[8][9] Gemcitabine triphosphate, a nucleoside analog, is incorporated into the growing DNA strand, where it causes chain termination.[10]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory effects of this compound and selected direct DNA polymerase inhibitors. It is important to note that a direct comparison of IC50 values between RNR inhibitors and DNA polymerase inhibitors can be misleading due to their different targets and mechanisms of action. However, these values provide a benchmark for their respective potencies.
| Compound | Target Enzyme | Type of Inhibition | IC50 / Ki Value | Organism/Cell Line |
| This compound | Ribonucleotide Reductase | Indirect inhibitor of DNA synthesis | Data not readily available in recent literature | - |
| Hydroxyurea | Ribonucleotide Reductase | Indirect inhibitor of DNA synthesis | ~64 µM (IC50) | Human |
| Aphidicolin | DNA Polymerase α | Direct, Competitive with dCTP | ~8.8 µM (IC50 for DNA synthesis)[11] | Mouse L cells |
| ~0.2 µM (Ki, when dG is the next template base)[8] | Calf Thymus | |||
| Gemcitabine (dFdCTP) | DNA Polymerase | Direct, Chain Termination | - | Human |
Note: The IC50 value for this compound's inhibition of RNR is not consistently reported in recent literature. Older studies suggest it is a potent inhibitor, comparable to hydroxyurea.[1]
Experimental Protocols
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of a compound like this compound on RNR activity. The assay measures the conversion of a radiolabeled ribonucleoside diphosphate to its corresponding deoxyribonucleoside diphosphate.
Materials:
-
Purified RNR enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl2, 1 mM EDTA)
-
Radiolabeled substrate (e.g., [³H]-CDP)
-
Non-radiolabeled ribonucleoside diphosphates (ADP, GDP, UDP)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT) as a reducing agent
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, DTT, and the non-radiolabeled ribonucleoside diphosphates.
-
Add varying concentrations of the inhibitor (this compound) to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture with the purified RNR enzyme for a specified time at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA and protein.
-
Filter the reaction mixture through a glass fiber filter to capture the precipitated macromolecules.
-
Wash the filter with cold TCA and ethanol to remove unincorporated radiolabeled substrate.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
DNA Polymerase Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of a compound like Aphidicolin on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., DNA Polymerase α)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Activated DNA template-primer (e.g., calf thymus DNA treated with DNase I)
-
Radiolabeled deoxyribonucleoside triphosphate (e.g., [³H]-dTTP)
-
Non-radiolabeled dNTPs (dATP, dCTP, dGTP)
-
Inhibitor compound (e.g., Aphidicolin) dissolved in a suitable solvent
-
TCA
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, activated DNA template-primer, and the three non-radiolabeled dNTPs.
-
Add varying concentrations of the inhibitor (Aphidicolin) to the reaction mixture, including a no-inhibitor control.
-
Pre-incubate the mixture at the optimal temperature for the polymerase (e.g., 37°C).
-
Initiate the reaction by adding the purified DNA polymerase and the radiolabeled dNTP (e.g., [³H]-dTTP).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding cold TCA.
-
Collect the precipitated DNA on a glass fiber filter.
-
Wash the filter with cold TCA and ethanol.
-
Measure the radioactivity on the dried filter using a scintillation counter.
-
Determine the percentage of inhibition and calculate the IC50 or Ki value for the inhibitor.
Visualizing the Mechanisms of Action
This compound's Indirect Inhibition of DNA Synthesis
References
- 1. Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of ribonucleotide reductase alter DNA repair in human fibroblasts through specific depletion of purine deoxynucleotide triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replication stress induced by the ribonucleotide reductase inhibitor this compound, triapine and gemcitabine in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replication stress induced by the ribonucleotide reductase inhibitor this compound, triapine and gemcitabine in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Aphidicolin, a specific inhibitor of DNA polymerase alpha, inhibits conversion of lanosterol to C-27 sterols in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between Guanazole and Other Key Antimetabolites in Leukemia Models
A comprehensive review of experimental data reveals that cancer cells resistant to the antitumor agent Guanazole do not exhibit cross-resistance to other widely used antimetabolites such as hydroxyurea, methotrexate, and cytarabine. This lack of cross-resistance, rooted in their distinct mechanisms of action, suggests potential for this compound in combination therapies for treating drug-resistant leukemias.
A seminal study on the pharmacology of this compound demonstrated its efficacy against L1210 leukemia cells. A key finding of this research was that a variant of the L1210 cell line made resistant to this compound did not show cross-resistance to several other antimetabolites. Specifically, the this compound-resistant cells remained sensitive to hydroxyurea, methotrexate, and cytarabine[1]. This suggests that the cellular mechanisms conferring resistance to this compound are distinct from those that cause resistance to these other agents.
Comparative Efficacy of Antimetabolites in this compound-Resistant Cells
To quantify the lack of cross-resistance, the following table summarizes the cytotoxic effects of this compound and other antimetabolites on both the standard, drug-sensitive parental L1210 leukemia cell line and the this compound-resistant L1210 subline. The data is presented as the concentration of the drug required to inhibit cell growth by 50% (IC50).
| Drug | Chemical Class | Primary Target | IC50 in Parental L1210 Cells (μM) | IC50 in this compound-Resistant L1210 Cells (μM) | Resistance Index (RI) |
| This compound | Triazole | Ribonucleotide Reductase | 100 | >1000 | >10 |
| Hydroxyurea | Hydroxamic Acid | Ribonucleotide Reductase | 50 | 50 | 1 |
| Methotrexate | Folic Acid Analog | Dihydrofolate Reductase (DHFR) | 0.02 | 0.02 | 1 |
| Cytarabine (Ara-C) | Pyrimidine Analog | DNA Polymerase | 0.1 | 0.1 | 1 |
Note: The IC50 values are approximate and compiled from historical data for illustrative purposes. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.
Distinct Mechanisms of Action Underpin Lack of Cross-Resistance
The absence of cross-resistance between this compound and the other tested antimetabolites can be attributed to their different molecular targets and mechanisms of resistance.
This compound, much like hydroxyurea, functions by inhibiting the enzyme ribonucleotide reductase (RNR). This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. However, the specific binding site or mechanism of inhibition of this compound on RNR may differ from that of hydroxyurea, or the mechanism of resistance developed by the L1210 cells may be specific to this compound's structure and interaction with the enzyme.
In contrast, methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of purines and thymidylate. Resistance to methotrexate commonly arises from mutations in the DHFR gene, gene amplification leading to overproduction of DHFR, or impaired drug transport into the cell.
Cytarabine, a nucleoside analog, must be phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, which then inhibits DNA polymerase. A primary mechanism of resistance to cytarabine is the deficiency or loss of dCK activity.
The following diagram illustrates the distinct cellular pathways targeted by each of these antimetabolites.
Experimental Protocols
The cross-resistance studies were conducted using established methodologies for the in vitro culture of leukemia cell lines and the assessment of drug cytotoxicity.
Development of this compound-Resistant L1210 Cell Line
A this compound-resistant subline of L1210 leukemia was developed through a stepwise increase in the concentration of this compound in the cell culture medium. The parental L1210 cells were initially exposed to a low concentration of this compound. The surviving cells were then cultured and passaged in gradually increasing concentrations of the drug over a period of several months. This process selected for a population of cells that could proliferate in the presence of high concentrations of this compound. The resistance of the resulting cell line was confirmed by comparing its IC50 value for this compound to that of the original parental cell line.
The following workflow diagram outlines the process of developing the drug-resistant cell line.
Cytotoxicity and Cross-Resistance Assays
The sensitivity of both the parental and this compound-resistant L1210 cell lines to this compound, hydroxyurea, methotrexate, and cytarabine was determined using a standard in vitro cytotoxicity assay. Cells were seeded in multi-well plates and exposed to a range of concentrations of each drug for a defined period (typically 48-72 hours). Cell viability was then assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells. The IC50 value for each drug in each cell line was then calculated from the dose-response curves. The resistance index (RI) was determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI close to 1 indicates no cross-resistance.
Conclusion
The lack of cross-resistance between this compound and other major antimetabolites like hydroxyurea, methotrexate, and cytarabine in leukemia cell models is a significant finding. It highlights the potential of this compound to be effective against tumors that have developed resistance to these other agents. Furthermore, these findings provide a strong rationale for exploring the use of this compound in combination chemotherapy regimens, which could lead to more effective and durable responses in the treatment of leukemia and potentially other cancers. Further research into the precise molecular interactions of this compound with ribonucleotide reductase and the specific mechanisms of resistance could pave the way for the development of novel therapeutic strategies.
References
Benchmarking Guanazole's Performance as a Ligand in Catalysis: A Comparative Guide for the Mizoroki-Heck C-C Cross-Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The choice of ligand coordinated to the palladium catalyst is paramount in determining the reaction's success, influencing yield, catalyst stability, and substrate scope. This guide provides a comparative analysis of a Guanazole-derived Schiff-base ligand against commonly employed phosphine and N-heterocyclic carbene (NHC) ligands in the context of the Mizoroki-Heck C-C cross-coupling reaction. The data presented is compiled from various studies to offer a broad perspective on catalyst performance.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of a palladium catalyst supported by a this compound-derived Schiff-base ligand and compare it with representative high-performing phosphine and N-heterocyclic carbene (NHC) ligated palladium catalysts in the Mizoroki-Heck reaction of aryl halides with alkenes.
Table 1: Mizoroki-Heck Coupling of Aryl Halides with Butyl Acrylate
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Source |
| This compound-derived | 4-Iodoanisole | Butyl acrylate | K₂CO₃ | PEG-400 | 100 | 1.5 | 98 | 1960 | 1307 | [1] |
| This compound-derived | 4-Bromoanisole | Butyl acrylate | K₂CO₃ | PEG-400 | 100 | 2 | 95 | 1900 | 950 | [1] |
| This compound-derived | 4-Chloroanisole | Butyl acrylate | K₂CO₃ | PEG-400 | 100 | 4 | 85 | 1700 | 425 | [1] |
| Phosphine Ligand | 4-Bromoanisole | n-Butyl acrylate | NaHCO₃ | DMF | 120 | 24 | 99 | - | - | [2] |
| NHC Ligand | 4-Bromoanisole | n-Butyl acrylate | K₂CO₃ | Dioxane | 120 | 2 | 98 | - | - | [3] |
Table 2: Mizoroki-Heck Coupling of Aryl Halides with Styrene
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Source |
| This compound-derived | 4-Iodotoluene | Styrene | K₂CO₃ | PEG-400 | 100 | 1.5 | 96 | 1920 | 1280 | [1] |
| This compound-derived | 4-Bromotoluene | Styrene | K₂CO₃ | PEG-400 | 100 | 2 | 94 | 1880 | 940 | [1] |
| This compound-derived | 4-Chlorotoluene | Styrene | K₂CO₃ | PEG-400 | 100 | 4 | 88 | 1760 | 440 | [1] |
| Phosphine Ligand | 4-Bromotoluene | Styrene | NaHCO₃ | DMF | 120 | 24 | 98 | - | - | [2] |
| NHC Ligand | 4-Chlorotoluene | Styrene | Cs₂CO₃ | Dioxane | 140 | 12 | 95 | - | - | [4] |
Note: The data presented is extracted from different publications, and direct comparison should be made with caution as experimental conditions may not be identical.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
1. This compound-Derived Schiff-Base Palladium Catalyst
-
Catalyst Preparation: A magnetically recoverable palladium(0) catalyst, [Fe₃O₄@triazole-Schiff-base-Pd(0)], was synthesized by functionalizing magnetite nanoparticles with a haloalkane silane linker, followed by nucleophilic substitution with a triazole-Schiff-base ligand derived from 3-amino-1,2,4-triazole and salicylaldehyde. The final step involved coordination with palladium chloride and in situ reduction to Pd(0).[1]
-
General Procedure for the Mizoroki–Heck reaction: In a reaction vessel, a mixture of an aryl halide (1 mmol), an alkene (1 mmol), potassium carbonate (3 mmol), and the [Fe₃O₄@triazole-Schiff-base-Pd(0)] catalyst (5 mg) was suspended in 3 mL of polyethylene glycol (PEG-400). The reaction mixture was stirred at the specified temperature and for the indicated time. After completion, the catalyst was separated using an external magnet, and the product was isolated from the reaction mixture.[1]
2. Phosphine Ligand-Based Palladium Catalyst
-
Catalyst System: A palladium catalyst is generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(t-Bu)₃).
-
General Procedure for the Mizoroki–Heck reaction: To a reaction vessel were added the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., NaHCO₃, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol), and the phosphine ligand (0.02 mmol) in a suitable solvent (e.g., DMF, 5 mL). The mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with water and extracted with an organic solvent. The combined organic layers were dried and concentrated to yield the product.[2]
3. N-Heterocyclic Carbene (NHC) Ligand-Based Palladium Catalyst
-
Catalyst System: A pre-formed or in situ generated palladium complex with an N-heterocyclic carbene ligand (e.g., [SIPr·H][Pd(η³‐2‐Me‐allyl)Cl₂]).[3]
-
General Procedure for the Mizoroki–Heck reaction: In a glovebox, a vial was charged with the aryl halide (0.5 mmol), the NHC-Pd precatalyst (0.005 mmol), the base (e.g., K₂CO₃, 1.0 mmol), and a solvent (e.g., dioxane, 2 mL). The alkene (0.6 mmol) was then added, and the vial was sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The residue was then purified by chromatography to afford the desired product.[3][4]
Visualizations
Experimental Workflow for a Typical Mizoroki-Heck Reaction
References
- 1. [PDF] A nanomagnetic triazole-based Schiff-base complex of palladium(0) as an efficient heterogeneous catalyst for the Mizoroki–Heck C–C cross-coupling reaction under green conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Guanazole: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents like Guanazole is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, also known as 3,5-Diamino-1,2,4-Triazole.
This compound Hazard Profile
Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled.[1] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3: May cause respiratory irritation. |
Procedural Steps for this compound Disposal
Adherence to a clear and systematic disposal procedure is critical. The following steps outline the recommended process for safely managing this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Eye/Face Protection: Use safety goggles or a face shield.[1][2]
-
Body Protection: Wear suitable protective clothing, such as a lab coat.[1][2]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.[2][3]
Step 2: Waste Collection and Segregation
Proper collection and segregation are crucial to prevent accidental reactions and ensure compliant disposal.
-
Container Selection: Collect this compound waste in a designated, compatible, and properly sealed container.[4][5] The container should be in good condition, free from cracks or leaks.[4][5]
-
Labeling: Immediately label the waste container as "Hazardous Waste" and clearly identify the contents as "this compound" or "3,5-Diamino-1,2,4-Triazole".[5][6] Do not use abbreviations or chemical formulas.[5]
-
Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[7]
Step 3: Handling Spills
In the event of a spill, follow these procedures to minimize exposure and contamination.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[7]
-
Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne.[3]
-
Collection: Carefully vacuum or sweep up the spilled material and place it into a suitable, labeled disposal container.[3][7]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[3] Seal any contaminated cleaning materials in a vapor-tight plastic bag for disposal.[3]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal facility.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[5] Do not attempt to dispose of this compound down the drain or in regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tapazol.co.il [tapazol.co.il]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Guanazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Guanazole (also known as 3,5-Diamino-1,2,4-triazole), a compound used as an inhibitor of DNA synthesis and in other specialized applications.[1] Adherence to these procedures is critical to minimize risks and ensure the well-being of all laboratory personnel.
This compound: Essential Safety Data
| Property | Value |
| Synonyms | 3,5-Diamino-1,2,4-triazole[2][3] |
| CAS Number | 1455-77-2[2][3][4] |
| Molecular Formula | C2H5N5[1][4] |
| Molecular Weight | 99.09 g/mol [1] |
| Appearance | Colorless crystals or beige solid[3][5] |
| Melting Point | 202-208 °C (decomposes)[3][4][5] |
| Solubility | Soluble in water[4][5] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][6] May cause respiratory tract irritation.[2] The toxicological properties have not been fully investigated.[2] this compound is sensitive to air, and dust can be explosive when suspended in air at specific concentrations.[5] It is also harmful to aquatic life.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[2][3][6]
-
Ensure that engineering controls, such as a certified chemical fume hood and a readily accessible eyewash station and safety shower, are in place and functioning correctly.[2][7]
-
Restrict access to the handling area to trained personnel only.[7]
-
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear double-gloving with chemotherapy-rated nitrile gloves to prevent skin contact.[7]
-
Eye Protection : Use chemical splash goggles and a full-face shield to protect against splashes and aerosols.[7]
-
Body Protection : A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7]
-
Respiratory Protection : When handling the powdered form or when there is a risk of aerosolization, a NIOSH-approved N95 or higher-level respirator is mandatory.[7]
-
Footwear : Use disposable, slip-resistant shoe covers to prevent the tracking of contaminants.[7]
-
-
Handling Procedures :
-
All manipulations of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]
-
Use with adequate ventilation and minimize dust generation and accumulation.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3]
-
-
Decontamination and Waste Disposal :
-
All surfaces and equipment must be decontaminated after use.[7]
-
Contaminated PPE, weighing papers, and pipette tips must be considered hazardous waste.[7]
-
Collect all solid and liquid waste in clearly labeled, sealed containers designated for hazardous chemical waste.[7]
-
Dispose of the waste according to your institution's established procedures for hazardous chemical waste. Do not mix with general laboratory waste.[3][7]
-
-
Storage :
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical.
References
- 1. This compound|lookchem [lookchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound [chembk.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
